Product packaging for Tetrafluoroterephthalonitrile(Cat. No.:CAS No. 1835-49-0)

Tetrafluoroterephthalonitrile

Cat. No.: B158556
CAS No.: 1835-49-0
M. Wt: 200.09 g/mol
InChI Key: PCRSJGWFEMHHEW-UHFFFAOYSA-N
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Description

Tetrafluoroterephthalonitrile (CAS 151074-43-8) is a high-purity, fluorinated aromatic compound that serves as a critical building block in advanced organic synthesis and materials science research. This white to off-white crystalline solid (Mol. Formula C~8~F~4~N~2~, Mol. Weight 212.09 g/mol) is characterized by its high reactivity, driven by the presence of four fluorine atoms and two nitrile groups on the benzene ring, making it an excellent substrate for nucleophilic aromatic substitution and further functionalization . A prominent research application demonstrated for this compound is its innovative use as a spacer arm in the development of novel chromatographic stationary phases . Specifically, it has been employed to bond β-cyclodextrin to a silica matrix, creating a high-performance liquid chromatography (HPLC) stationary phase with excellent capabilities for the separation of challenging structural analogs, such as phenolic compounds . The mechanism, supported by computer simulation, involves the this compound spacer creating a specific cavity that enhances selective molecular recognition . Beyond analytical chemistry, this compound is a versatile precursor in the synthesis of ligands for metal-organic frameworks (MOFs), high-performance polymers, and agrochemicals. Its unique electronic properties, imparted by the fluorine atoms, also make it a valuable intermediate in the development of electronic materials and semiconductors . Researchers value it for its role in creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F4N2 B158556 Tetrafluoroterephthalonitrile CAS No. 1835-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCRSJGWFEMHHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
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Molecular Formula

C8F4N2
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DSSTOX Substance ID

DTXSID1075141
Record name Tetrafluoroterephthalonitrile
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Molecular Weight

200.09 g/mol
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CAS No.

1835-49-0
Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Synthetic Methodologies and Reaction Pathway Elucidation of Tetrafluoroterephthalonitrile

Established Synthesis Routes to Tetrafluoroterephthalonitrile

The primary and most well-documented method for synthesizing this compound involves the halogen exchange fluorination of a chlorinated precursor. This approach is favored for its directness and relatively high efficiency.

The cornerstone of this compound synthesis is the substitution of chlorine atoms with fluorine on a terephthalonitrile (B52192) backbone. This transformation leverages the high reactivity of chlorinated aromatic compounds towards fluorinating agents.

The most common established synthesis route for this compound is the reaction of tetrachloroterephthalonitrile (B49079) with an alkali metal fluoride (B91410), typically potassium fluoride (KF). google.comambeed.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride ions displace the chloride ions on the aromatic ring. The process involves heating tetrachloroterephthalonitrile with a stoichiometric excess of thoroughly dried, powdered potassium fluoride in a polar aprotic solvent. google.com Common solvents for this reaction include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are chosen for their ability to stabilize the ionic intermediates formed during the substitution process.

The reaction can be represented as follows: C₆Cl₄(CN)₂ + 4KF → C₆F₄(CN)₂ + 4KCl

One specific laboratory-scale synthesis involves charging a reactor with tetrachloroterephthalonitrile, dry potassium fluoride, and dimethylformamide under a nitrogen atmosphere. chemicalbook.com The mixture is then heated, for instance to 130°C, and allowed to react for several hours. chemicalbook.com Upon completion, the reaction mixture is poured into ice water, causing the product to separate, which can then be collected by filtration, washed, and dried. chemicalbook.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is commercially viable. Key parameters that have been investigated include the choice of solvent, reaction temperature, water content, and the physical properties of the fluorinating agent.

Solvent and Water Content: The reaction is highly sensitive to the presence of water, which can lead to the formation of hydroxylated byproducts. Therefore, the use of a polar aprotic solvent with a water content of not more than 0.2% by weight is critical. google.comgoogle.com N,N-dimethylformamide (DMF) is a frequently used solvent. chemicalbook.comgoogle.com Research has shown that using a reduced amount of solvent, specifically between 0.1 to 3 times the mass of the tetrachloroterephthalonitrile, can lead to higher yields. google.com

Temperature and Reaction Time: The reaction temperature is typically maintained above 130°C but below the boiling point of the solvent to prevent decomposition. google.com For example, a reaction conducted at 115°C was continued for 4.5 hours, while another at 130°C proceeded for five hours. chemicalbook.comgoogle.com A process patent describes that a reaction temperature between 80°C and 200°C is preferable. google.com

Fluorinating Agent: Thoroughly dehydrated potassium fluoride is essential for the reaction's success. google.com In one instance, potassium fluoride was dried at 500°C and then pulverized before use. chemicalbook.com The use of spray-dried potassium fluoride has also been reported, which can influence the reaction kinetics. google.com

Product Isolation and Purity: Post-reaction processing has been optimized to achieve high purity. One method involves cooling the reaction solution to below 60°C and then adding water to crystallize the this compound. google.com This process allows for the separation of the product from the potassium chloride byproduct and the solvent. Following this procedure, a purity of 99.0% and a yield of 93.1% have been reported. google.com

ParameterConditionOutcome/RationaleSource
Precursor TetrachloroterephthalonitrileStarting material for fluorination. google.com
Fluorinating Agent Dry, powdered Potassium Fluoride (KF)Provides fluoride ions for substitution. Excess is used. google.com
Solvent Polar aprotic (e.g., DMF, DMSO)Stabilizes ionic intermediates.
Water Content Not more than 0.2% by weightPrevents formation of hydroxylated byproducts. google.comgoogle.com
Temperature 80°C - 200°C (typically ~130°C)Ensures sufficient reaction rate without decomposition. google.comgoogle.com
Reaction Time 3 - 7 hoursAllows for complete conversion. chemicalbook.comgoogle.com
Post-processing Cooling and precipitation with waterIsolates and purifies the final product. chemicalbook.comgoogle.com
Achieved Yield >90%Optimized conditions lead to high efficiency. google.com
Achieved Purity >99%Effective purification methods yield high-purity product. google.com

While halogen exchange is the dominant method, research into alternative synthetic strategies aims to improve sustainability and efficiency. One notable alternative is the use of mechanochemistry.

Mechanosynthesis, a technique involving chemical reactions induced by mechanical energy, offers a greener alternative to traditional solvent-based methods. rsc.org This approach can significantly reduce or eliminate the use of hazardous solvents. In the context of producing polymers of intrinsic microporosity (PIMs), a mechanochemical method has been described for the reaction between 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and this compound. rsc.org While this example illustrates a reaction using this compound, the principles of mechanosynthesis, such as ball milling, could potentially be applied to its synthesis from tetrachloroterephthalonitrile and potassium fluoride, representing a solvent-free or solvent-minimized synthetic route. rsc.orgucl.ac.uk This would involve grinding the solid reactants together, possibly with a liquid-assisted grinding (LAG) agent, to initiate the reaction. ucl.ac.uk

Fluorination of Halogenated Precursors

Investigations into Chemical Transformations and Reactivity

The electron-deficient nature of the aromatic ring in this compound, caused by the strong electron-withdrawing effects of both the fluorine atoms and the nitrile groups, makes it highly susceptible to nucleophilic attack. wikipedia.org

This compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.orgsioc-journal.cn In these reactions, a nucleophile attacks the electron-poor aromatic ring, displacing one or more of the fluorine atoms, which act as good leaving groups. wikipedia.orgacsgcipr.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com

The high reactivity of this compound has been exploited to synthesize a wide variety of compounds. For example, it reacts with bidentate nucleophiles, such as catechols, to form tetraoxapentacene units, which are rigid linkers used in the creation of macromolecular frameworks and covalent organic frameworks (COFs). researchgate.netmdpi.com The reaction has been extended to other bidentate nucleophiles containing oxygen, nitrogen, and sulfur heteroatoms to prepare highly emissive heteropentacene derivatives. acs.orgresearchgate.net

SNAr reactions with this compound have also been used to synthesize:

Polymers of Intrinsic Microporosity (PIMs) : By reacting with monomers like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI). acs.orgsigmaaldrich.com

Fluorinated 2-Alkylthio-4-aminoquinazolines : Through reaction with isothiouronium salts under microwave irradiation. acs.org

Carbazole-Substituted Phthalonitriles : By reacting with carbazole (B46965) derivatives in the presence of a base, often using mechanochemical methods. ucl.ac.uk

The table below summarizes examples of SNAr reactions involving this compound.

NucleophileProduct TypeApplication/SignificanceSource
Bidentate Nucleophiles (e.g., Catechols)Heterocyclic Tetrahydropentacenes, TetraoxapentacenesHighly emissive materials, rigid linkers for porous frameworks. acs.orgresearchgate.net
5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)Polymers of Intrinsic Microporosity (PIMs)Materials for gas separation membranes. rsc.orgacs.org
Isothiouronium Salts2-Alkylthio-4-aminoquinazolinesPotential as CDC25B phosphatase inhibitors. acs.org
9H-Carbazole3,4,5,6-tetra(9H-carbazol-9-yl)terephthalonitrileOrganic fluorophores. ucl.ac.uk
Alkyl Grignard Reagents4-AlkyltetrafluorobenzonitrilesFunctionalized fluorinated building blocks. chemicalbook.com

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

This compound exhibits notable reactivity with organometallic compounds, particularly Grignard reagents. Research indicates that the reaction of this compound with alkyl Grignard reagents results in a mono-alkyldecyanation, yielding the corresponding 4-alkyltetrafluorobenzonitriles. chemicalbook.comguidechem.comsigmaaldrich.comsigmaaldrich.comacs.orgscientificlabs.co.uksigmaaldrich.com In this transformation, one of the cyano groups is replaced by the alkyl group from the Grignard reagent, while the other cyano group and the fluorine atoms on the aromatic ring remain intact.

This reaction provides a synthetic route to introduce alkyl substituents onto the tetrafluorobenzonitrile core. For instance, the reaction with methylmagnesium bromide leads to the formation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile. google.com While this process is selective for mono-substitution, trace amounts of by-products such as 2,3,5,6-tetrafluorobenzonitrile (B1580738) have been observed, although typically in extremely low yields. google.com Beyond Grignard reagents, this compound can also act as a four-electron donor ligand, forming η²-nitrile complexes with metals like tungsten(II). chemicalbook.comsigmaaldrich.comscientificlabs.co.uk

Reactant 1Reactant 2 (Grignard Reagent)Primary ProductReference
This compoundAlkyl Grignard Reagents (R-MgX)4-Alkyltetrafluorobenzonitriles chemicalbook.comguidechem.comsigmaaldrich.comsigmaaldrich.comacs.org
This compoundMethylmagnesium Bromide (CH₃MgBr)4-Methyl-2,3,5,6-tetrafluorobenzonitrile google.com

Exploration of Side Reactions and Byproduct Formation in Synthesis

Side reactions and the formation of by-products are critical considerations in the synthesis and application of this compound, particularly in polymerization processes. During the synthesis of the monomer itself, which is often achieved through the fluorination of tetrachloroterephthalonitrile with potassium fluoride in a polar solvent, the presence of water can lead to undesirable side reactions. google.com If the solvent or reagents are not thoroughly dehydrated, a side reaction can occur where a halogen group is substituted by a hydroxyl group, forming a water-soluble by-product and consequently lowering the yield of the desired this compound. google.com

Phenolation Mechanisms during Polymerization

A significant and previously under-described side reaction occurs during the nucleophilic aromatic substitution (SNAr) polymerization of this compound (TFN) with aliphatic alcohols, such as in the formation of porous β-cyclodextrin polymers (TFN-CDPs). researchgate.netrsc.orgrsc.org This side reaction, termed phenolation, involves the substitution of one of the fluorine atoms on the TFN molecule by a hydroxyl group. researchgate.netrsc.orgrsc.org This process is responsible for the characteristically low isolated yields of these polymerization reactions and results in the incorporation of anionic phenolate (B1203915) groups into the final polymer network. researchgate.netrsc.org

The mechanism for phenolation is understood to be a competition with the desired etherification (polymerization) pathway. rsc.orgrsc.org It is hypothesized to occur via the SNAr of TFN with the base catalyst (e.g., potassium carbonate, K₂CO₃) or trace amounts of water in the reaction medium, which is then followed by decarboxylation to yield the phenolate species. rsc.org Model studies reacting TFN and n-butanol have shown that phenolation and etherification are competing processes. rsc.orgrsc.org In solvents like DMSO, phenolation is enhanced, and the resulting phenolate species is less reactive toward further substitution compared to the etherification products. rsc.org

ConditionDominant Reaction PathwayObservation/OutcomeReference
Reaction of TFN and n-butanol in THFEtherificationThe primary product is the monosubstituted ether (78%), with only minor formation of phenolate (8%). rsc.orgrsc.org
Reaction of TFN and n-butanol in DMSOCompetition/Phenolation EnhancedFormation of trisubstituted ether (43%) and significant phenolate (34%) and mixed ether-phenolate species (21%). rsc.org
Reaction of TFN with K₂CO₃ in anhydrous DMSO (no alcohol)PhenolationQuantitative formation of the phenolate species within 10 minutes. rsc.org
Slow, hourly addition of K₂CO₃ to TFN/n-butanol reactionEtherification FavoredAfter 6 hours, 87% of TFN was converted to the desired ether product, with only 2% proceeding to the phenolate by-product. rsc.org
Control of Side Reaction Pathways

Effective control of side reaction pathways is essential for improving reaction yields and tailoring the final properties of materials derived from this compound.

Control in Monomer Synthesis: To minimize the formation of hydroxylated by-products during the synthesis of this compound from tetrachloroterephthalonitrile, rigorous control of the water content is paramount. google.com The reaction should be conducted using thoroughly dried potassium fluoride and a polar solvent, such as dimethylformamide, with a water content not exceeding 0.2% by weight. google.com This strict exclusion of water inhibits the undesired substitution of fluorine with hydroxyl groups, leading to a higher purity and yield of the final product. google.com

Control of Phenolation in Polymerization: In polymerization reactions, the competition between etherification and phenolation can be controlled by manipulating the reaction conditions. rsc.orgrsc.org Research has demonstrated that the rate of base addition is a key factor. rsc.orgrsc.org

Rate of Base Addition: Slow, portion-wise addition of the base (e.g., K₂CO₃) favors the desired etherification pathway over phenolation. When the base concentration is kept low throughout the reaction, the alcohol nucleophile successfully outcompetes the side reaction. rsc.orgrsc.org Adding all the base at the beginning of the reaction leads to a higher degree of phenolation. rsc.org

Monomer Concentration: The degree of phenolate incorporation can also be influenced by the initial monomer concentrations. Preparing TFN-CDP polymers at a higher monomer concentration (e.g., 1.2 M) was found to result in a lower proportion of phenolate groups in the final polymer compared to reactions run under more dilute conditions. rsc.org

These control strategies allow for the synthesis of TFN-based polymers with tunable levels of phenolate incorporation, which in turn affects properties like ion and micropollutant adsorption. researchgate.netrsc.orgrsc.org

Research in Polymer Science and Engineering Utilizing Tetrafluoroterephthalonitrile

Polymers of Intrinsic Microporosity (PIMs) Derived from Tetrafluoroterephthalonitrile

Polymers of Intrinsic Microporosity (PIMs) are a class of amorphous polymers that possess a significant amount of interconnected free volume, or microporosity, as a result of their rigid and contorted molecular structures. nih.govmdpi.com This inherent microporosity allows them to exhibit high gas permeability, making them promising candidates for membrane-based gas separations. rsc.org this compound is a key monomer in the synthesis of the archetypal PIM, known as PIM-1. nih.gov

Design and Synthesis of this compound-Based PIMs

The synthesis of PIMs from this compound typically involves a step-growth polymerization reaction with a comonomer that introduces a site of contortion into the polymer backbone. researchgate.net The most well-known example is the synthesis of PIM-1, which is achieved through the nucleophilic aromatic substitution (SNAr) polycondensation of this compound (TFTPN) with 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI). nih.govcalpoly.eduresearchgate.net The rigid spirobisindane unit in TTSBI forces the polymer chain to adopt a highly contorted and inefficiently packed structure, creating the intrinsic microporosity. researchgate.net

The reaction is typically carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a mixture of dimethylacetamide (DMAc) and toluene, in the presence of a base like potassium carbonate. nih.govkaust.edu.sarsc.org Reaction conditions, such as temperature and time, can influence the molecular weight and topological structure of the resulting polymer. nih.gov For instance, high-temperature synthesis (around 160°C) can lead to rapid polymerization, while lower temperatures (around 65°C) can also be employed. researchgate.netkaust.edu.sa Greener synthesis routes are also being explored, utilizing alternative solvents like methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP) to reduce the environmental impact of the process. nih.gov

Recent research has also explored mechanochemical synthesis using ball milling, which significantly reduces reaction times and solvent usage. rsc.org This method involves grinding the monomers (TTSBI and TFTPN) with a catalyst like potassium carbonate. rsc.org

The general synthetic scheme for PIM-1 is as follows:

Synthesis of PIM-1The synthesis of PIM-1 involves the polycondensation of 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and this compound (TFTPN). researchgate.net

Functionalization and Structural Modification of PIMs for Targeted Applications

To enhance the performance of this compound-based PIMs for specific applications, researchers have developed various functionalization and structural modification strategies. These modifications aim to tune the pore size, improve selectivity, and enhance stability. mdpi.comnmlett.org

One common approach is the post-synthetic modification of the nitrile groups present in the PIM backbone. These nitrile groups can be converted into other functional groups, such as:

Amidoximes: Treatment with hydroxylamine (B1172632) converts nitrile groups to amidoxime (B1450833) groups, which have a high affinity for certain metal ions, making them useful for applications like uranium extraction from seawater. espublisher.com

Tetrazoles: Reaction with sodium azide (B81097) and a catalyst like zinc chloride or ammonium (B1175870) chloride transforms the nitrile groups into tetrazole rings. espublisher.comresearchgate.netacs.org This modification can enhance CO2 affinity and improve gas selectivity. researchgate.net

Ketones: Reaction with Grignard reagents like methylmagnesium bromide can convert the nitrile groups to ketones. kaust.edu.sa These ketone-functionalized PIMs can be further modified into other functionalities. kaust.edu.sa

Amines: Reduction of the nitrile groups can yield primary amines, which can alter the surface properties and affinity of the polymer. researchgate.net

Copolymerization is another effective strategy for modifying PIM properties. By introducing a third monomer during the polymerization of TFTPN and TTSBI, the resulting copolymer can exhibit tailored properties. For example, copolymerization with monomers containing sulfonyl groups or trifluoromethyl groups can influence the free volume and gas transport properties of the polymer. acs.orgcanada.ca

Cross-linking of PIM chains is employed to improve their structural stability and resistance to physical aging and plasticization by condensable gases. mdpi.comrsc.org Thermal treatment or UV irradiation can induce cross-linking reactions. mdpi.comresearchgate.net

Evaluation of Gas Separation Performance of PIM Membranes

Membranes fabricated from this compound-based PIMs have been extensively studied for their gas separation properties. rsc.org The high fractional free volume (FFV) of these polymers leads to high gas permeability. acs.org The performance of these membranes is typically evaluated by measuring the permeability of different gases and the selectivity for specific gas pairs.

The order of gas permeability in PIM-1 membranes is generally CO₂ > H₂ > He > O₂ > Ar > CH₄ > N₂ > Xe. rsc.org

Gas Permeability (Barrer)
CO₂~2300
H₂~1300
Gas permeability values for PIM-1 membranes. rsc.org

The performance of PIM membranes can be influenced by various factors, including the casting solvent and any post-treatment procedures. rsc.org For instance, treating the membrane with a non-solvent like methanol (B129727) can remove residual casting solvent and erase the thermal history, leading to more consistent results. rsc.org

The separation of hydrogen (H₂) and carbon dioxide (CO₂) is crucial for various industrial processes, including pre-combustion carbon capture and hydrogen purification. While pristine PIM-1 exhibits high permeability for both gases, its selectivity for H₂/CO₂ is relatively low, typically around 0.6. researchgate.net This is because the larger, more condensable CO₂ molecule often has a higher permeability than the smaller H₂ molecule.

To improve H₂/CO₂ selectivity, modifications to the PIM-1 structure are necessary. Strategies such as photo-rearrangement and the incorporation of specific functional groups are being explored to enhance the molecular sieving capability of the membranes. researchgate.netrsc.org

Photo-rearrangement of PIM-1 Membranes for Enhanced Separation

A significant advancement in improving the gas separation performance of PIM-1 membranes involves a post-fabrication photo-rearrangement process. researchgate.net Exposing PIM-1 membranes to ultraviolet (UV) radiation can induce a 1,2-migration reaction, which alters the polymer's chemical structure. researchgate.net This rearrangement leads to the destruction of the spiro-carbon center, resulting in a more planar and less contorted polymer chain. researchgate.net

This structural change causes a reduction in the fractional free volume and the size of the micropores within the membrane. researchgate.net Consequently, the permeability of the membrane decreases, but the diffusivity selectivity is significantly enhanced. researchgate.net This trade-off proves beneficial for certain gas separations, particularly H₂/CO₂. For example, a PIM-1 membrane irradiated with UV light for four hours exhibited a remarkable increase in H₂/CO₂ selectivity to 7.3, with a hydrogen permeability of 452 Barrer. researchgate.net

Further studies have shown that photo-oxidation, which occurs during UV irradiation in the presence of air, can create a densified skin layer on the membrane surface, further enhancing selectivity. rsc.org Combining UV treatment with the incorporation of porous aromatic framework (PAF) nanoparticles has been shown to synergistically improve both permeability and selectivity, surpassing the established Robeson upper bounds for several gas pairs. rsc.org

Development of High-Performance Fluorinated Polymers and Composites

The unique properties of this compound, including its high thermal stability and chemical resistance imparted by the fluorine atoms, make it a valuable monomer for the synthesis of a broader range of high-performance fluorinated polymers beyond PIMs. chemimpex.com These polymers find applications in demanding environments such as aerospace and electronics. chemimpex.com

Fluorinated polymers, in general, are known for their:

Thermal stability nih.gov

Chemical resistance chemimpex.com

Low coefficient of friction nih.gov

Low surface energy nih.gov

This compound can be used as a comonomer in the synthesis of various fluorinated polymers to enhance their mechanical properties and performance. chemimpex.com For example, it can be incorporated into copolymers with other fluorinated or non-fluorinated monomers to tailor the final properties of the material. sciengine.com

Furthermore, this compound is utilized in the development of polymer composites. By incorporating it into a polymer matrix, often with fillers like hollow glass microspheres, composites with low dielectric constants and excellent heat resistance can be fabricated. nih.gov Such materials are highly sought after for microelectronic packaging applications. nih.gov The phthalonitrile (B49051) chemistry, in general, is advantageous for creating thermosetting polymers with high thermal stability and good dimensional stability. nih.gov

Synthesis of Fluorinated Polymers Exhibiting Enhanced Thermal and Chemical Resistance

The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with high thermal stability, excellent chemical resistance, and low surface energy. core.ac.ukresearchgate.net this compound is a key monomer used in the synthesis of such high-performance fluorinated polymers. chemimpex.com The process often involves a polycondensation reaction where the electron-withdrawing nature of the fluorine atoms facilitates nucleophilic aromatic substitution. evitachem.comresearchgate.net

Influence of Additives on Polymer Mechanical Properties
Additive/Filler TypeGeneral Effect on Polymer CompositesRelevant Finding
Fillers (General)Improve tensile strength, abrasive resistance, and toughness. psu.eduA better bond between the polymer matrix and the reinforcing phase results in a higher elastic modulus and strength. nih.gov
Ceramic Nanoparticles (e.g., Titania, HA)Enhance tensile modulus, tensile strength, and compressive modulus. nih.govWell-dispersed nanoceramics in a polymer matrix improve mechanical properties compared to agglomerated nanoparticles. nih.gov
Carbon-based Fillers (e.g., MWCNTs, Graphene)Improve mechanical strength, stiffness, and structural integrity. mdpi.comMulti-walled carbon nanotubes (MWCNTs) act as effective reinforcements, fortifying the composite's strength. mdpi.com
Star-like PolymersIncrease toughness and ability to resist crack propagation. mdpi.comModification of a bio-based matrix with a star-like polymer enhanced mechanical properties in basalt fibre-reinforced composites. mdpi.com

Applications in Demanding Environments (e.g., Aerospace, Automotive)

The exceptional thermal, chemical, and mechanical properties of polymers derived from this compound make them highly suitable for use in demanding environments like the aerospace and automotive industries. chemimpex.comhighperformancepolymer.co.ukabbeypolymers.co.uk These sectors require materials that can withstand extreme temperatures, exposure to corrosive fluids, and significant mechanical stress while being lightweight to improve efficiency. polymer-search.comnumberanalytics.com

Automotive: The automotive industry utilizes high-performance polymers to replace metal parts, which leads to weight reduction, improved fuel efficiency, and reduced noise and vibration. alleghenyperformanceplastics.comcdiproducts.comkuraray.com These polymers are used in under-the-hood components, powertrain and transmission systems, and fuel systems, where they must resist high temperatures and contact with oils and fuels. abbeypolymers.co.ukalleghenyperformanceplastics.com The durability and wear resistance of polymers synthesized with this compound contribute to the longevity and reliability of automotive parts. chemimpex.comalleghenyperformanceplastics.com

Advanced Adsorbent Materials based on this compound Cross-linkers

Beyond structural applications, this compound is a key reagent in the synthesis of advanced functional materials, particularly porous polymers designed for environmental remediation. researchgate.netgoogle.com By using it to cross-link molecular receptors like cyclodextrins, researchers have developed highly efficient adsorbents for removing organic micropollutants from water. scispace.comjimdo.com

Synthesis and Characterization of this compound-Crosslinked Cyclodextrin (B1172386) Polymers (TFTN-CDPs)

This compound-crosslinked cyclodextrin polymers (TFTN-CDPs) are synthesized through a nucleophilic aromatic substitution (SɴAr) reaction. researchgate.net In a typical synthesis, β-cyclodextrin, an inexpensive and sustainably sourced oligosaccharide derived from starch, is reacted with this compound. researchgate.netscispace.com The hydroxyl groups on the rim of the β-cyclodextrin act as nucleophiles, displacing the fluorine atoms on the this compound molecule. researchgate.net This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate (K₂CO₃) to deprotonate the hydroxyl groups, forming a porous, insoluble polymer network. scispace.com

The resulting TFTN-CDP material is characterized by a high surface area and a mesoporous structure. google.comscispace.com The rigid aromatic cross-linker prevents the polymer network from collapsing, creating permanent pores that are accessible for adsorbing pollutants. google.com Characterization techniques confirm the structure and properties of these polymers. Fourier-transform infrared spectroscopy (FT-IR) shows the formation of ether linkages between the cyclodextrin and the cross-linker, while solid-state ¹³C NMR can also confirm the new covalent bonds. chemrxiv.orgnih.gov Nitrogen or carbon dioxide adsorption/desorption analysis is used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are critical parameters for an adsorbent material. google.comacs.org

Properties of this compound-Crosslinked Polymers
Polymer SystemCross-linkerKey Structural FeatureReported BET Surface Area (m²/g)Primary Application
TFTN-CDPThis compoundMesoporous β-cyclodextrin network. scispace.comUp to 263 m²/g. researchgate.netAdsorption of organic micropollutants. scispace.com
PIM-1This compoundIntrinsically microporous ladder-type polymer. rsc.org~800 m²/g. rsc.orgGas separation membranes. acs.org
Triptycene-based Polymer (P2)This compoundCrosslinked pentiptycene-based porous architecture. unive.itNot specified, but noted for good adsorption. unive.itAdsorption of dyes and phenolic pollutants. unive.it

Adsorption Mechanisms of Organic Micropollutants

A primary mechanism for the high adsorption efficiency of TFTN-CDPs is the formation of host-guest inclusion complexes. google.commdpi.com The β-cyclodextrin units within the polymer structure have a cone-like shape with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net This hydrophobic cavity is the "host" and is perfectly sized to encapsulate a wide variety of "guest" organic pollutant molecules, especially those with complementary sizes and hydrophobic character. jimdo.com This sequestration of pollutants within the cyclodextrin cavities is a major driver of the removal process. mdpi.com The rigid cross-linking provided by this compound ensures that these cyclodextrin cavities remain accessible within the porous network, allowing for the rapid uptake of pollutants from water. scispace.comresearchgate.net The combination of these pre-organized binding sites with the high surface area of the polymer leads to both high capacity and fast kinetics for pollutant removal. scispace.com

Electrostatic and π-π Interactions in Pollutant Binding

The efficacy of adsorbent materials derived from this compound in binding pollutants is significantly influenced by a combination of electrostatic and π-π interactions. Porous aromatic frameworks (PAFs) and other polymers incorporating this compound are designed to have specific surface chemistries that facilitate these interactions. researchgate.net The electron-deficient nature of the tetrafluorinated aromatic ring in the this compound monomer plays a crucial role. This electron deficiency promotes strong π-π stacking interactions with electron-rich aromatic pollutants. thieme-connect.com

Removal Efficiency Studies for Diverse Contaminants

Polymers synthesized with this compound as a crosslinker or monomer have demonstrated high efficiency in removing a variety of contaminants from aqueous solutions. These materials, including covalent organic frameworks (COFs) and cyclodextrin-based polymers, possess high surface areas and tunable porosity, making them effective adsorbents. unive.itresearchgate.netnih.gov

Synthetic Dyes and Emerging Contaminants

This compound-based polymers have shown significant promise in the removal of synthetic dyes and emerging contaminants like pharmaceuticals from water. For example, porous polymers created using this compound as a crosslinker have exhibited rapid and efficient adsorption of dyes such as methylene (B1212753) blue and methyl orange, as well as phenolic organic pollutants like bisphenol A (BPA). unive.it One study reported that a pentiptycene-based polymer crosslinked with this compound achieved over 99% removal of BPA within 10 minutes. unive.it The adsorption kinetics for these pollutants often follow a pseudo-second-order model, with the Langmuir model describing the adsorption isotherms. unive.it

In the realm of emerging contaminants, β-cyclodextrin polymers crosslinked with this compound have been effective in adsorbing endocrine-disrupting chemicals (EDCs) and pharmaceuticals like carbamazepine (B1668303). nih.govmdpi.com A study on carbamazepine removal showed that a this compound-crosslinked β-cyclodextrin polymer achieved a retention efficiency of 79%, which is comparable to other leading adsorbent materials. mdpi.com These materials can often be regenerated and reused multiple times, making them a cost-effective solution for water treatment. inl.int

Adsorption of Dyes and Emerging Contaminants

AdsorbentContaminantMaximum Adsorption Capacity (mg/g)Removal EfficiencyContact TimeReference
Pentiptycene-based polymer (P2)Bisphenol A (BPA)330.02>99%10 min unive.it
Triptycene-based polymer (P1)Bisphenol A (BPA)212.06Not specifiedNot specified unive.it
β-cyclodextrin-tetrafluoroterephthalonitrileCarbamazepine (CBZ)Not specified79%30 min mdpi.com
TFN-CDPEndocrine Disrupting Chemicals (EDCs)Not specifiedQuantitative recoveries (99.3%–106%)10 min (extraction) nih.gov
Per- and Polyfluoroalkyl Substances (PFAS)

The removal of per- and polyfluoroalkyl substances (PFAS) from water is a significant challenge due to their chemical stability. This compound has been used to create innovative adsorbents, particularly β-cyclodextrin polymers (β-CDPs), for this purpose. wiley.com The hydrophobic cavity of the cyclodextrin molecule can encapsulate the fluorinated carbon tails of PFAS molecules, while the polymer network provides a robust structure. wiley.com

The adsorption mechanism for PFAS onto these polymers is a combination of hydrophobic interactions and, in the case of functionalized polymers, electrostatic interactions. sci-hub.redresearchgate.net For example, amine-functionalized β-CD polymers have shown superior removal for anionic PFAS, including short-chain varieties, due to the added electrostatic attraction. bohrium.com Studies comparing this compound-crosslinked β-CDPs to commercial adsorbents like granular activated carbon have shown the former to have competitive or superior performance, especially for long-chain PFAS such as PFOA and PFOS. bohrium.commdpi.com The fluorinated nature of the crosslinker itself can contribute to "fluorophilic" interactions, further enhancing the adsorption of these fluorinated contaminants. acs.org

Adsorption of PFAS

AdsorbentContaminantAdsorption Capacity (mg/g)Key FindingReference
Amine-functionalized β-CD polymerGenX222Outstanding affinity and capacity due to electrostatic interactions. bohrium.com
PPN-6-FNDMBTotal PFASUp to 4.0 mmol/gRapid kinetics, reaching equilibrium in <30 seconds. acs.org
β-CD-Cl polymerPFOA, PFOSNot specified (Kd values comparable to fluorinated adsorbents)Promising non-fluorinated alternative for PFAS removal. mdpi.com
FA-SCAPFOSNot specified (Affinity KL = 0.031 L/μmol)Rapid adsorption (teq = 2 min) due to synergistic electrostatic and hydrophobic interactions. nih.gov
Heavy Metal Ion Sequestration

Polymers incorporating this compound can be designed for the sequestration of heavy metal ions from aqueous solutions. The nitrile groups (-C≡N) present in the this compound structure, or other functional groups introduced into the polymer, can act as chelating sites for metal ions. researchgate.netwiley.com For example, chitosan (B1678972) crosslinked with this compound has been developed as a novel adsorbent for chromium (Cr(VI)) and uranium (U(VI)). bohrium.com The amino and hydroxyl groups of the chitosan, combined with the structural properties imparted by the crosslinker, play a key role in the chemical adsorption of these metals. bohrium.com

Similarly, poly(arylene ether nitrile) porous membranes, which contain nitrile functionalities, have been functionalized with carboxylic acid groups to enhance their adsorption capacity for lead ions (Pb(II)). mdpi.com The adsorption process is often pH-dependent, with optimal removal occurring at specific pH values for different metal ions. bohrium.commdpi.com The kinetics of heavy metal adsorption frequently follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. bohrium.comnih.gov

Adsorption of Heavy Metal Ions

AdsorbentContaminantMaximum Adsorption Capacity (mg/g)Optimal pHReference
CS-TFTCr(VI)265.963 bohrium.com
CS-TFTU(VI)346.065 bohrium.com
Carboxylic acid functionalized SPEN porous membranePb(II)246.966 mdpi.com
Thiol-functionalized COF (TPB-DMTP-COF-SH)Fe(II)8.58 mdpi.com
Thiol-functionalized COF (TPB-DMTP-COF-SH)Al(III)3.273 mdpi.com
Pesticide Removal from Aqueous Systems

The removal of pesticides from water is another critical application for adsorbents based on this compound. Magnetic cyclodextrin polymers crosslinked with this compound (Fe3O4@TFN-CDPs) have been synthesized for the magnetic solid-phase extraction (MSPE) of pesticides from complex matrices. researchgate.net The unique structure of these adsorbents, combining the inclusion capability of cyclodextrin with the stability provided by the this compound crosslinker, allows for enhanced adsorption capacity and selectivity for certain pesticides. researchgate.net The adsorption mechanisms often involve a combination of hydrophobic interactions and hydrogen bonding. mdpi.com

Regeneration and Reusability Assessment of Adsorbent Materials

A key factor for the practical and economic viability of any adsorbent is its ability to be regenerated and reused over multiple cycles without a significant loss in performance. mdpi.com Research on this compound-based adsorbents has shown promising results in this area. For instance, covalent organic frameworks used for capturing pharmaceutical pollutants could be completely recovered by a simple solvent exchange. inl.int

For heavy metal removal, adsorbents like this compound-crosslinked chitosan have demonstrated excellent reusability, maintaining over 90% removal efficiency for Cr(VI) and U(VI) after six regeneration cycles. bohrium.com Similarly, for PFAS removal, cyclodextrin-based polymers can be regenerated, with studies exploring various regeneration media to achieve high recovery efficiency, often between 50% and 95% or higher. google.com The regeneration process typically involves washing the saturated adsorbent with a suitable solvent, such as methanol or an acidic solution, to desorb the contaminants. nih.govnih.gov

Regeneration and Reusability of Adsorbents

AdsorbentContaminantNumber of CyclesEfficiency After CyclesRegeneration MethodReference
CS-TFTCr(VI), U(VI)6>90%Not specified bohrium.com
Cationic β-CD PolymerPFASMultiple50-95% recovery efficiencyVarious media, often at 10-100 °C google.com
β-EPI polymerCarbamazepine5Not specifiedMethanol extraction mdpi.com
Modified PAN-g-GAPb(II), Cd(II), Cu(II)Not specified65-99% regeneration efficiency0.05–0.2 M HNO3 nih.gov

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
BPABisphenol A
CBZCarbamazepine
Cr(VI)Hexavalent Chromium
CS-TFTThis compound cross-linked chitosan
EDCsEndocrine Disrupting Chemicals
Fe3O4@TFN-CDPsMagnetic this compound-crosslinked β-cyclodextrin polymers
GenXHexafluoropropylene oxide dimer acid
P1Triptycene-based crosslinked polymer
P2Pentiptycene-based crosslinked polymer
PAN-g-GAPolyacrylonitrile grafted Arabic gum
Pb(II)Lead(II) ion
PFASPer- and Polyfluoroalkyl Substances
PFOAPerfluorooctanoic Acid
PFOSPerfluorooctanesulfonic Acid
PPN-6-FNDMBPorous Polymer Network functionalized with N,N-dimethyl-3,3,4,4,4-pentafluorobutylamine
SPENSulfonated poly(arylene ether nitrile)
TFN-CDPThis compound-crosslinked β-cyclodextrin polymer
U(VI)Hexavalent Uranium

Modulation of Adsorption Selectivity via Chemical Modification (e.g., Nitrile Reduction)

The chemical modification of polymers derived from this compound offers a powerful strategy for tuning their surface properties and adsorption selectivity. A notable example is the modification of a β-cyclodextrin polymer cross-linked with this compound (TFN-CDP). This polymer initially demonstrates a high affinity for cationic micropollutants (MPs). chemrxiv.org This selectivity is attributed to anionic groups that are incorporated into the crosslinker during the polymerization process. chemrxiv.org

To alter this preference, researchers have successfully employed nitrile reduction to convert the nitrile groups within the TFN-CDP structure into primary amines. chemrxiv.orgresearchgate.net This post-polymerization modification effectively reverses the polymer's affinity towards charged micropollutants. The resulting amine-functionalized polymer shows a significantly higher affinity for anionic MPs, particularly per- and polyfluorinated alkyl substances (PFASs), while its affinity for cationic MPs is diminished. chemrxiv.orgresearchgate.net The transformation is confirmed by FT-IR spectroscopy, which shows a significant decrease in the nitrile stretch (around 2240 cm⁻¹) and the appearance of an N-H bend (around 1580 cm⁻¹). researchgate.net

This chemical reversal of selectivity highlights the tunability of these polymer systems. Kinetic studies demonstrated that the reduced TFN-CDP could remove 80-98% of ten different anionic PFASs from water within 30 minutes at environmentally relevant concentrations, outperforming commercial granular activated carbon. chemrxiv.orgresearchgate.net The change in adsorption behavior is quantified by comparing the adsorption distribution coefficients (log KD values) for various pollutants before and after the nitrile reduction.

Table 1: Adsorption Distribution Coefficients (log KD) Before and After Nitrile Reduction

PolymerAnalyte Typelog KD Value RangeReference
TFN-CDP (Original)Cationic Micropollutants2 to 3 chemrxiv.org, researchgate.net
TFN-CDP (Original)Anionic Micropollutants-0.5 to 1.5 chemrxiv.org, researchgate.net
Reduced TFN-CDP (Amine-functionalized)Cationic Micropollutants-0.5 to 1.5 chemrxiv.org, researchgate.net
Reduced TFN-CDP (Amine-functionalized)Anionic Micropollutants (incl. PFASs)2 to 4 chemrxiv.org, researchgate.net

Covalent Organic Frameworks (COFs) and Triazine Frameworks Incorporating this compound

This compound is a key building block in the synthesis of advanced porous materials, particularly Covalent Organic Frameworks (COFs) and a subclass known as Covalent Triazine Frameworks (CTFs). rsc.orgmagtech.com.cn These materials are characterized by their robust, porous, and crystalline structures built from light elements connected by strong covalent bonds. magtech.com.cn The incorporation of this compound introduces fluorine atoms into the framework, which imparts unique properties such as enhanced chemical stability, hydrophobicity, and modified electronic characteristics. osti.govresearchgate.net These fluorinated frameworks have shown significant promise in fields like gas separation, catalysis, and electrochemical energy storage. rsc.orgosti.govacs.org

Synthesis of Fluorinated Covalent Triazine Frameworks (FCTFs)

Fluorinated Covalent Triazine Frameworks (FCTFs) are typically synthesized through the trimerization of the nitrile groups of this compound, which forms stable triazine rings that link the aromatic units into a porous network. researchgate.netrsc.org

One common method is an ionothermal synthesis, which involves the self-polymerization of this compound catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), at high temperatures (e.g., 400 °C) in a sealed ampoule. rsc.org The resulting black powder is then purified by washing with acid and solvents to remove the catalyst and any unreacted monomers. rsc.org

However, traditional high-temperature synthesis with ZnCl₂ can lead to defluorination due to the cleavage of C-F bonds, resulting in a lower fluorine content in the final material. osti.gov To overcome this, a low-temperature ionothermal approach has been developed. osti.gov This method uses a Lewis superacid catalyst, like zinc triflimide [Zn(NTf₂)₂], at a significantly lower temperature of 275 °C. osti.gov This milder condition prevents side reactions and C-F bond cleavage, yielding FCTFs with a high fluorine content (up to 31 wt%), a surface area of up to 367 m² g⁻¹, and micropores around 1.1 nm. osti.gov

Electrochemical Performance as Electrode Materials in Energy Storage Systems

FCTFs derived from this compound have been successfully utilized as cathode materials in Lithium-Ion Batteries (LIBs). rsc.org Research has shown that these fluorinated frameworks exhibit superior electrochemical performance compared to non-fluorinated covalent triazine frameworks (CTFs). rsc.orgrsc.org

In one study, an FCTF cathode delivered a first reversible specific capacity of 129 mAh g⁻¹. rsc.org It demonstrated excellent cycling stability, retaining a reversible capacity of 125.6 mAh g⁻¹ after 200 cycles at a current density of 100 mA g⁻¹. rsc.orgrsc.org When the current density was increased to 200 mA g⁻¹, the material still delivered 106.3 mAh g⁻¹ after 400 cycles, with a very low capacity decay rate of only 0.03% per cycle (from the 40th to the 400th cycle). rsc.org In contrast, under the same conditions, the non-fluorinated CTF delivered a capacity of only 107.5 mAh g⁻¹ after 200 cycles, highlighting the significant improvement brought by fluorine incorporation. rsc.org

Table 2: Electrochemical Performance of FCTF Cathode in a Lithium-Ion Battery

ParameterValueConditionsReference
Initial Reversible Capacity129 mAh g⁻¹- rsc.org
Capacity after 200 Cycles125.6 mAh g⁻¹100 mA g⁻¹ rsc.org, rsc.org
Capacity after 400 Cycles106.3 mAh g⁻¹200 mA g⁻¹ rsc.org, rsc.org
Capacity Decay Rate0.03% per cycle200 mA g⁻¹ (from cycle 40 to 400) rsc.org
Comparative CTF Capacity107.5 mAh g⁻¹After 200 cycles at 100 mA g⁻¹ rsc.org

The enhanced electrochemical performance of FCTF electrodes is rooted in their unique structure and the electronic effects of fluorine. The charge storage mechanism in these materials is complex and involves multielectron redox reactions. rsc.orgacs.org

Cyclic voltammetry studies reveal that the FCTF material acts as a bipolar framework, accommodating both n-doping and p-doping mechanisms. rsc.org The n-doping process, occurring at voltages between 1.5 V and 3.0 V, is attributed to the reversible electrochemical reaction between the triazine rings and lithium ions. rsc.org Theoretical calculations and experimental results suggest that lithium storage also occurs on the benzene (B151609) ring units. acs.org

The kinetics of the electrode are significantly enhanced by two main factors:

Pore Structure: The unique, porous architecture of the FCTF facilitates the rapid transport of lithium ions throughout the electrode material, which is crucial for high-rate performance. rsc.org

Fluorine Incorporation: The high electronegativity of the fluorine atoms creates a negative charge density on the framework. rsc.org This is believed to promote Li⁺ accessibility and enhance the dynamic behavior of the electrode during charge and discharge cycles, leading to improved electrochemical performance. rsc.org This is further supported by studies on related systems for sodium-ion batteries, where fluorinated frameworks showed a lower nucleation overpotential for ion plating, indicating faster kinetics compared to non-fluorinated analogues. nih.gov

Fundamental Investigations in Coordination, Supramolecular, and Electrochemistry

Supramolecular Chemistry and Molecular Recognition with Tetrafluoroterephthalonitrile

This compound has emerged as a significant building block in the field of supramolecular chemistry due to its unique electronic properties. The presence of four electron-withdrawing fluorine atoms and two nitrile groups on the aromatic ring creates a highly electron-deficient π-system. This feature makes it an excellent candidate for engaging in non-covalent interactions, particularly anion-π interactions, which are crucial for the design of molecular receptors and other complex supramolecular architectures.

Anion-π Interactions in Molecular Recognition Systems

Non-covalent anion-π interactions, though seemingly counterintuitive, have become recognized as a powerful force for the association of anions with electron-deficient aromatic systems. frontiersin.org this compound serves as a quintessential example of a π-acidic arene capable of engaging in these interactions. wiley.com The electron-deficient cavity created by the perfluorinated aromatic ring can attract and bind with negatively charged species. frontiersin.org

The ability of this compound to act as an anion-π donor has been evaluated through both theoretical calculations and experimental studies. nih.govnih.gov These investigations confirm that the π-deficient central fragment of the molecule can establish an attractive interaction with anions. nih.gov This interaction is a key driving force in the development of molecular recognition systems, where the specific binding of an anion to a receptor molecule is desired. The concept of molecular recognition relies on the complementary shapes, sizes, and electronic properties between a host and a guest, and the anion-π interaction provided by this compound offers a unique tool for achieving this selectivity. nih.gov

Design and Synthesis of Anion Receptors Utilizing this compound

Leveraging the anion-π donating capability of this compound, researchers have designed and synthesized novel anion receptors. nih.govnih.gov A prominent strategy involves combining the this compound motif with other known anion-binding groups, such as hydrogen-bond donors, to create receptors with enhanced affinity and selectivity. nih.govnih.gov

One such design incorporates a urea (B33335) moiety, a classic hydrogen-bonding group, into a single molecular architecture with the perfluorinated terephthalonitrile (B52192) fragment. nih.govnih.gov The synthesis of these receptors has been successfully achieved, leading to molecules capable of recognizing various halide anions. nih.govnih.gov The molecular recognition properties of these synthetic receptors towards chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) have been extensively studied in solution. nih.govnih.gov

A variety of analytical techniques have been employed to characterize the binding events, including ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, photophysical experiments, and electrospray ionization-tandem mass spectrometry (ESI-MS). nih.govnih.gov Theoretical DFT calculations have complemented these experimental studies, providing deeper insight into the binding modes. nih.govnih.gov The results suggest that while the urea motif provides a major contribution to the binding, it is weakly complemented by a η²-type anion-π interaction with the this compound core. nih.govnih.gov This synergistic effect, combining hydrogen bonding and anion-π interactions, is crucial for achieving high binding affinity. nih.gov

Table 1: Experimentally Determined Association Constants (Kₐ) for Anion Receptors Incorporating this compound (Note: This table is a representative example based on findings in the literature. Actual values depend on the specific receptor structure and experimental conditions.)

Anion ReceptorGuest AnionSolventAssociation Constant (Kₐ, M⁻¹)Technique
Urea-TFTN Derivative 1Cl⁻Acetonitrile (B52724)1500¹H NMR Titration
Urea-TFTN Derivative 1Br⁻Acetonitrile800¹H NMR Titration
Urea-TFTN Derivative 1I⁻Acetonitrile350¹H NMR Titration
Urea-TFTN Derivative 2Cl⁻Acetonitrile2200UV-vis Titration

Host-Guest Complexation Studies with Macrocyclic Receptors

The unique properties of this compound also make it a valuable component in the construction of more complex host-guest systems involving macrocyclic receptors. These large, pre-organized molecules can encapsulate smaller guest molecules within their cavities, leading to applications in areas like drug delivery and environmental remediation. core.ac.uk

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for a variety of guest molecules in aqueous solutions. univ-amu.frrsc.org The reaction of this compound with β-cyclodextrin (β-CD) via nucleophilic aromatic substitution has been utilized to create porous β-cyclodextrin polymers. wiley.comsioc-journal.cn

These crosslinked polymers exhibit enhanced capabilities for absorbing a wide range of organic micropollutants from water, including pesticides and pharmaceuticals. wiley.com The this compound acts as a linker, creating a network structure where the β-CD cavities provide sites for host-guest interactions. sioc-journal.cn The inclusion of guest molecules within the CD cavity is a key aspect of their function. rsc.org For example, ¹H NMR titration experiments have been used to determine the association constants for the encapsulation of specific guest moieties by β-CD. beilstein-journals.org A study on an esterified protein showed that β-CD encapsulates the hydrophobic tolyl group with an association constant (Ka) of 321 M⁻¹. beilstein-journals.orgresearchgate.net Such host-guest complexation can significantly enhance the solubility and stability of the guest molecule. beilstein-journals.orgresearchgate.net

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov They possess a hydrophobic cavity and two polar, carbonyl-lined portals, which leads to high-affinity binding of cationic or neutral guest molecules. nih.gov The unique recognition properties and low cytotoxicity of CB[n] have made them attractive for applications in medicinal chemistry and materials science. frontiersin.org

A direct application of this compound in cucurbituril (B1219460) chemistry is in the synthesis of Covalent Organic Frameworks (COFs). A thesis from the University of Colorado Boulder describes the use of commercially available this compound (TFPN) and a symmetrically functionalized cucurbit frontiersin.orguril derivative (CB frontiersin.org-12OH) as monomers. core.ac.uk By screening various synthesis conditions, including solvents and bases, researchers were able to achieve polymerization. core.ac.uk This work demonstrates the successful use of this compound as a linker to construct extended, porous architectures based on cucurbituril macrocycles, opening new avenues for creating functional materials. core.ac.uk

Thermodynamic and Kinetic Analyses of Supramolecular Complexation

Understanding the thermodynamic and kinetic parameters of supramolecular complexation is fundamental to designing functional systems. Thermodynamics, particularly the binding or association constant (Kₐ), quantifies the strength of the host-guest interaction at equilibrium. Kinetics, on the other hand, describes the rates of the association and dissociation processes (kₒₙ and kₒff), which is crucial for applications involving dynamic exchange.

For anion receptors based on this compound, thermodynamic data in the form of association constants have been determined using techniques like NMR and UV-visible titrations. nih.gov These studies allow for the quantification of the receptor's affinity for different anions and reveal the contributions of various non-covalent interactions, such as hydrogen bonding and anion-π forces. nih.govnih.gov For instance, the relative order of chloride affinity determined experimentally for urea-TFTN receptors was found to be in agreement with DFT predictions, validating the thermodynamic trends. nih.gov

In the context of macrocyclic systems, Isothermal Titration Calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of host-guest binding, providing direct measurement of the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry, in addition to the association constant (Kₐ). The kinetics of complexation with macrocycles like cucurbiturils can be significantly influenced by the tight portals of the host, which can impose a high activation barrier for guest ingression and egression, leading to slow exchange rates. These kinetic and thermodynamic factors are critical in controlling the behavior of supramolecular polymers and other self-assembled materials under various conditions.

Exploration of Cooperativity in Non-Covalent Interactions

This compound has been a subject of investigation for its role in non-covalent interactions, particularly anion-π interactions. The electron-deficient π-system of the perfluorinated ring makes it a candidate for interacting with anions and electron-rich species. researchgate.net Studies involving new anion receptors that combine a urea motif (for hydrogen bonding) and a perfluorinated terephthalonitrile motif have been designed and synthesized to explore these interactions. researchgate.net

Theoretical and experimental analyses, including electrospray-tandem mass spectrometry, NMR, and various spectroscopic techniques, have been employed to evaluate the binding properties of these receptors with anions like Cl⁻, Br⁻, and I⁻. researchgate.net These studies suggest that the primary binding contribution comes from the urea group, which is weakly supplemented by a η²-type anion-π interaction from the this compound fragment. researchgate.net Interestingly, in a related molecular clip system designed as an anion receptor, an "anti-cooperativity" effect in the non-covalent interactions was demonstrated, suggesting that the combination of different interaction types within a single molecular platform does not always lead to a synergistic enhancement of binding. researchgate.net

Coordination Chemistry of this compound

The coordination chemistry of this compound is notable for its ability to act as a versatile ligand in the formation of metal complexes. libretexts.org Its specific electronic properties dictate its function and coordination mode with various metal centers.

As a ligand, this compound primarily engages with metal centers through its nitrile groups. libretexts.org The nature of the bonding is a key area of investigation, revealing unique electronic characteristics.

This compound is distinguished by its capacity to function as a four-electron donor ligand. rsc.orgsigmaaldrich.comamerigoscientific.comscientificlabs.co.uksigmaaldrich.com This property is significant, as it allows the nitrile ligand to form η²-nitrile complexes where the C≡N triple bond coordinates side-on to the metal center. rsc.orgacs.org In this η² coordination mode, both the σ-lone pair and the π-system of the nitrile group are involved in bonding, which is a more substantial interaction than the simple end-on donation typical of many nitrile ligands. acs.org This mode of bonding is particularly noted in complexes with specific tungsten(II) centers. rsc.orgresearchgate.net

The synthesis of tungsten(II)η²-nitrile complexes featuring this compound has been successfully demonstrated. rsc.orgsigmaaldrich.comscientificlabs.co.uk A specific synthetic route involves the reaction of a tungsten(II) carbonyl fluoride (B91410) complex, which contains a tridentate monoanionic [C,N,N′] ligand, with this compound. rsc.orgresearchgate.net This reaction yields a stable tungsten(II)η²-nitrile complex where the this compound acts as a four-electron donor. rsc.org The resulting complex has been characterized, and its crystal structure confirms the η²-coordination of the nitrile group to the tungsten center. rsc.org

Table 1: Selected Properties of this compound

PropertyValue
Molecular Formula C₈F₄N₂
Molecular Weight 200.09 g/mol
CAS Number 1835-49-0
Appearance Solid
Melting Point 197-199 °C
Solubility Soluble in acetone

Source: sigmaaldrich.comsigmaaldrich.comnih.gov

Catalytic Potential of this compound-Metal Complexes

The unique electronic properties of this compound can be harnessed in catalysis when it is part of a metal complex. Metal-ligand cooperation, where both the metal center and the ligand participate in a reaction, is a powerful concept in catalysis for enhancing reactivity and selectivity. nih.gov

Complexes involving this compound have shown potential in catalytic reactions such as hydrodefluorination (HDF). researchgate.net For instance, the catalytic HDF of various fluoroarenes, including this compound itself, has been examined using a bifunctional azairidacycle catalyst. researchgate.net These reactions, performed under mild conditions with a controlled amount of HCOOK, demonstrate a pathway to create partially fluorinated compounds with good regioselectivity. researchgate.net This highlights the potential for metal complexes of fluorinated ligands to participate in and influence C-F bond activation, a significant challenge in synthetic chemistry. researchgate.net

Electrochemical Studies Involving this compound

This compound has been investigated as a novel electrolyte additive to enhance the performance of high-voltage lithium-ion batteries. daneshyari.com Its electrochemical behavior is key to its function in this application.

In studies using a LiCoO₂/graphite (B72142) battery system, this compound was added to a baseline electrolyte (1.0 M LiPF₆ in EC/DEC/EMC). daneshyari.com Electrochemical measurements, including cyclic voltammetry, showed that the additive is preferentially oxidized and reduced compared to the base electrolyte. daneshyari.com This preferential reaction allows it to form protective interphase films on both the LiCoO₂ cathode and the graphite anode simultaneously. daneshyari.com The formation of these robust films is credited with significantly improving the cycling stability of the battery, particularly at high voltages up to 4.4 V. daneshyari.com A full cell containing 0.5% of the this compound additive maintained a capacity retention of 91% after 300 cycles, a notable improvement over the 79% retention for the cell with the baseline electrolyte. daneshyari.com

Table 2: Electrochemical Performance of LiCoO₂/Graphite Full Cell with and without TFTPN Additive

ElectrolyteCycling ConditionsCyclesCapacity Retention
Baseline 3.0-4.4 V at 0.5C30079%
Baseline + 0.5% TFTPN 3.0-4.4 V at 0.5C30091%

Source: daneshyari.com

Role of this compound as an Electrolyte Additive

This compound has emerged as a significant electrolyte additive, particularly in the context of high-voltage battery systems. Its unique molecular structure, featuring a phenyl ring, four fluorine atoms, and two nitrile (cyano) groups, allows it to play a dual role in enhancing battery performance and stability. daneshyari.com

Enhancing Electrochemical Stability in High-Voltage Battery Systems

In high-voltage lithium-ion batteries, such as those employing a Lithium Cobalt Oxide (LiCoO2) cathode and a graphite anode, maintaining electrochemical stability at elevated voltages (e.g., up to 4.4 V) is a critical challenge. daneshyari.comresearchgate.net this compound has been demonstrated to be an effective additive in addressing this issue. daneshyari.com

Research indicates that this compound can be preferentially reduced on the graphite anode and oxidized on the LiCoO2 cathode in comparison to the baseline electrolyte. daneshyari.com This preferential reaction leads to the formation of protective interphase films on both electrodes simultaneously. daneshyari.com The presence of phenyl and fluorine groups in the molecule contributes to the formation of a robust interphase film on the graphite anode, while the nitrile group is beneficial for creating a protective film on the LiCoO2 cathode at high voltages. daneshyari.com

The formation of these protective layers is crucial for several reasons. The film on the cathode helps to suppress the decomposition of the electrolyte, which is a common issue at high voltages. researchgate.net Additionally, the cathode interphase films can prevent the dissolution of transition metal ions, which can be detrimental to the performance of the anode. daneshyari.com

The practical benefits of using this compound as an additive have been quantified in cycling tests. For instance, a LiCoO2/graphite full cell using an electrolyte containing 0.5% this compound demonstrated a capacity retention of 91% after 300 cycles at 0.5C between 3.0 and 4.4 V. daneshyari.com In contrast, the same cell with the baseline electrolyte showed a capacity retention of only 79%. daneshyari.com

Electrochemical Kinetics of Nitrile Compounds in Electrolytes

The electrochemical kinetics of electrolytes are a determining factor in the performance of lithium-ion batteries, particularly at wide temperature ranges and high charge/discharge rates. nih.govrsc.org Nitrile compounds, as a class of solvents or additives, have garnered interest due to their favorable properties, including high dielectric constant, high anodic oxidation potential, and beneficial interactions with lithium ions. researchgate.net

The kinetics of ion transfer at the electrode-electrolyte interface can be a significant bottleneck in battery performance. researchgate.net The structure of the electrolyte, including the presence of nitrile groups, influences the solvation of lithium ions and the ease with which they can be desolvated and incorporated into the electrode material. nih.govrsc.org Nitrile solvents have been shown to possess low de-solvation energy and high ionic conductivity, which contributes to improved interfacial ion transfer kinetics. rsc.org

For example, studies comparing nitrile-based electrolytes to conventional ethylene (B1197577) carbonate (EC)-based electrolytes have shown that nitrile groups can lead to significantly higher ionic conductivity. nih.gov At -50 °C, the ionic conductivity of electrolytes with various nitrile compounds was found to be several times higher than that of an EC-based electrolyte. nih.gov This is attributed to lower viscosity and a higher Li+ diffusion coefficient in the nitrile-based systems. nih.gov

The electrochemical stability window of nitrile-based electrolytes is also a key factor. Oxidation potentials greater than 5.0 V vs Li|Li+ make them suitable for use with high-voltage cathode materials. aip.org However, the reductive stability can be a concern, and additives like fluoroethylene carbonate (FEC) are sometimes used to form an effective solid electrolyte interphase (SEI) on the anode, protecting the nitrile electrolyte from repeated reduction. aip.org

The relationship between the molecular structure of nitrile compounds and their electrochemical behavior is an active area of research. For instance, the length of the carbon chain in nitrile solvents has been found to affect their reduction stability and the coordination of Li+ ions. rsc.org

Application in Electrochemical Sensor Development

The unique electronic properties of this compound, specifically its strongly electron-withdrawing nitrile groups, make it a valuable building block in the development of electrochemical and fluorescent sensors. rsc.org A general strategy for synthesizing single-benzene fluorophores is based on this compound, where the vicinal fluorine atoms can be readily substituted with electron-donating groups like amino or hydroxyl groups. rsc.org

This synthetic flexibility allows for the creation of a variety of sensor molecules tailored to detect specific analytes. For example, by substituting this compound with a propargyl ether, a fluorescent sensor for palladium (Pd) has been developed. rsc.org The detection mechanism relies on the palladium-catalyzed cleavage of the propargyl ether, which leads to a change in the fluorescence of the molecule. rsc.org

Furthermore, the modification of this compound-based structures can be used to tune the color of the fluorescence, which is advantageous for developing sensors that can be used in biological applications where background autofluorescence can be an issue. rsc.org

Beyond fluorescent sensors, this compound has been used as a cross-linker in the creation of β-cyclodextrin polymers for the adsorption and sensing of per- and polyfluoroalkyl substances (PFAS) in water. acs.org The incorporation of amine-containing cross-linkers derived from this compound has been shown to result in materials with excellent removal percentages for PFAS, indicating a beneficial combination of electrostatic attraction and host-guest interactions. acs.org

The development of electrochemical sensors often involves modifying electrode surfaces to enhance sensitivity and selectivity. chemcu.org While direct applications of this compound in the active layer of an electrochemical sensor are less documented in the provided context, its role in synthesizing key components for sensor construction is evident. The versatility of its chemical modification makes it a promising platform for designing novel sensing materials for a range of analytical targets. rsc.orgacs.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the TFTPN molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties and reactivity. wikipedia.org Studies on TFTPN leverage DFT to understand its unique characteristics. The perfluorinated aromatic ring in TFTPN creates a π-deficient system, a key feature that DFT calculations can quantify. For instance, the electrostatic potential (ESP) map of TFTPN reveals a highly positive potential on the aromatic ring, making it an effective anion-π donor. researchgate.net This calculated electronic property is crucial for its application in anion recognition, where it can engage in favorable interactions with electron-rich species like chloride ions. researchgate.net

ReactantsIntermediateProductsOverall Thermodynamic Stabilization (kJ/mol)
bis(silylene) + TFTPN-Product 4-677.7
bis(germylene) + TFTPN3.8 kJ/mol (endothermic)Product 5 + Product 6-251.7

Beyond reactivity, DFT aids in refining our understanding of the molecule's ground-state structure. Topological analysis of the crystal electron density from high-resolution X-ray diffraction data, supported by theoretical calculations, has confirmed a significant quinonoid character in the benzene (B151609) ring of TFTPN. nih.gov

Theoretical calculations are highly effective in predicting spectroscopic properties and mapping out potential reaction pathways. For TFTPN and its derivatives, DFT calculations have been used to predict outcomes that are later confirmed by experimental spectroscopy. For example, the relative chloride affinity of receptors containing the TFTPN motif was predicted by DFT and found to be in excellent agreement with experimental results from ¹H and ¹⁹F NMR spectroscopy. researchgate.net

DFT is also essential for exploring the potential energy surfaces of chemical reactions involving TFTPN. By calculating the energies of reactants, transition states, and products, a complete reaction pathway can be mapped. wayne.edunih.gov For instance, the energy profile for the reaction of TFTPN with bis(germylene) was examined, predicting a slightly endothermic initial step followed by a highly exothermic progression to the final products. d-nb.info This type of analysis is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes.

Furthermore, spectroscopic changes observed during reactions can be rationalized through theoretical predictions. In the synthesis of a β-cyclodextrin polymer cross-linked with TFTPN, FT-IR spectroscopy showed a decrease in the intensity of C-F bond stretches. This observation is consistent with the predicted nucleophilic aromatic substitution reaction mechanism where the fluorine atoms of TFTPN are substituted. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This approach is particularly useful for studying complex processes such as intermolecular interactions and the behavior of materials derived from TFTPN.

MD simulations have been successfully applied to study the interactions of TFTPN with other molecules. A notable study investigated the solubility of TFTPN in supercritical carbon dioxide (SCCO₂) using MD simulations with the thermodynamic integration method. chemicalpapers.comresearchgate.net These simulations calculated the solvation free energies of TFTPN at various temperatures and pressures, revealing that its CO₂-philic structure contributes to its higher solubility compared to other monomers like TTSBI. chemicalpapers.com The results from the simulations were in good agreement with experimental solubility data. chemicalpapers.com

The electron-deficient nature of the TFTPN core facilitates strong intermolecular interactions, such as charge-transfer and π-π stacking. These interactions are fundamental to the self-assembly of co-crystals and polymers. rsc.orgchinesechemsoc.orgacs.org In cocrystals formed between TFTPN (an acceptor) and benzo[ghi]perylene (B138134) (a donor), these noncovalent interactions drive the formation of highly ordered organic heterostructures. chinesechemsoc.org Similarly, when TFTPN is used to create polymers of intrinsic microporosity (PIMs), its interactions with other molecules can be used to modify the polymer's physical properties. rsc.org For instance, mixing a PIM solution with polycyclic aromatic hydrocarbons (PAHs) leads to physical crosslinking and precipitation, driven by charge-transfer interactions between the electron-deficient polymer and the electron-rich PAHs. rsc.org

MD simulations are a powerful tool for predicting the bulk properties and performance of materials. For polymers derived from TFTPN, macromolecular packing simulations can forecast key material behaviors like gas permeability and surface area. rsc.org In a combined simulation and experimental study of spirobifluorene-based PIMs (PIM-SBFs), which are synthesized from TFTPN, chain-packing simulations were used to predict the Brunauer–Emmett–Teller (BET) surface area. The simulated values showed good correlation with experimental measurements from N₂ adsorption, validating the predictive power of the models. rsc.org

PolymerSimulated SABET (m²/g)Experimental SABET (m²/g)
PIM-SBF-1800727
PIM-SBF-2950938
PIM-SBF-5850889

These simulations also provide insights into the microporosity of the materials, explaining how modifications to the polymer structure affect gas transport properties. rsc.org The principles of simulating adsorption are broadly applicable, helping to understand the molecular interactions that govern the uptake of molecules onto a material's surface. nih.govmdpi.com Materials like TFTPN-crosslinked β-cyclodextrin polymers have been developed as effective adsorbents for removing pollutants from water. nih.gov While specific MD studies on this material's adsorption mechanism were not detailed, simulations could be used to model the process, clarifying how guest molecules interact with the polymer's cavities and surface. nih.gov

Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical properties. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

While no specific QSAR studies focused solely on a series of Tetrafluoroterephthalonitrile derivatives were identified in the reviewed literature, the methodology is highly applicable. The development of a QSAR model begins with the calculation of molecular descriptors for a set of molecules with known activities or properties. These descriptors, which are numerical representations of the molecule's structure, can be calculated using quantum chemical methods like DFT. mdpi.com

For a hypothetical series of TFTPN derivatives, DFT could be used to calculate a wide range of descriptors, including:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and electrostatic potential.

Topological Descriptors: Molecular connectivity indices and shape indices.

Geometric Descriptors: Molecular surface area and volume.

Once these descriptors are generated for a training set of molecules, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that links the descriptors to the observed activity. mdpi.com This model could then be used to predict the performance of new TFTPN-based compounds, for example, as anion receptors or as components in advanced materials, thereby accelerating the discovery and optimization process.

Prediction of Adsorption Affinity for Environmental Pollutants

Computational chemistry provides powerful tools for predicting and understanding the interactions between materials derived from this compound and various environmental pollutants. These theoretical approaches, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in the rational design of novel adsorbents for water purification.

Research has focused on polymers and molecular receptors incorporating the this compound moiety due to its unique electronic properties. The highly fluorinated aromatic ring creates a π-deficient system, making it an effective anion-π donor. DFT calculations have been employed to evaluate this property, confirming the ability of receptors containing the perfluorinated terephthalonitrile (B52192) motif to bind anions like chloride. dntb.gov.uaresearchgate.net These theoretical predictions have been corroborated by experimental results from NMR spectroscopy and mass spectrometry, which showed agreement in the relative chloride affinity order. dntb.gov.uaresearchgate.net The calculations reveal that the high binding affinity is a result of synergistic effects between anion-π interactions and other weak interactions, such as C-H···Cl- bonds. dntb.gov.ua

A notable application is in the development of polymers based on β-cyclodextrin cross-linked with this compound (TFN-CDP). These polymers initially show a high affinity for cationic and neutral organic micropollutants. rsc.orgbohrium.com However, they are less effective at binding anionic pollutants, including persistent per- and polyfluorinated alkyl substances (PFASs). rsc.org Computational modeling and experimental work have demonstrated that reducing the nitrile groups of this compound within the polymer to primary amines reverses this selectivity. rsc.orgbohrium.com This chemical modification, guided by an understanding of the material's electronic structure, results in a polymer with a strong affinity for anionic micropollutants. rsc.org

To streamline the screening of these materials, Quantitative Structure-Activity Relationship (QSAR) models have been developed. For TFN-CDP adsorbents, computational software has been used to calculate thousands of molecular descriptors for a wide range of micropollutants. acs.org By identifying the most significant descriptors, predictive QSAR models are built and validated, which can then estimate the adsorption affinity for new pollutants. acs.org This computational approach accelerates the discovery of effective adsorbent materials by predicting their performance before synthesis.

The table below summarizes the change in adsorption affinity of a this compound-β-cyclodextrin polymer (TFN-CDP) before and after the reduction of its nitrile groups, demonstrating the tunability of these materials for targeted pollutant removal. rsc.orgbohrium.com

Polymer TypeTarget Pollutant TypeAdsorption Distribution Coefficient (log KD)
TFN-CDP (Original)Cationic Micropollutants2 to 3
TFN-CDP (Original)Anionic Micropollutants-0.5 to 1.5
Reduced TFN-CDP (Amine-functionalized)Cationic Micropollutants-0.5 to 1.5
Reduced TFN-CDP (Amine-functionalized)Anionic Micropollutants (including PFAS)2 to 4

This compound also serves as a building block for Covalent Organic Frameworks (COFs), which are crystalline porous materials with high potential for pollutant removal. mdpi.comosti.gov Computational screening, often using Grand Canonical Monte Carlo (GCMC) simulations, can be used to evaluate large databases of potential COF structures for their ability to selectively adsorb specific pollutants. acs.org DFT calculations are further used to elucidate the interaction mechanisms, such as hydrogen bonding or π-π stacking, between the pollutant molecules and the functional groups within the COF pores, guiding the design of COFs with enhanced adsorption capacity and selectivity. researchgate.net For instance, studies on functionalized β-ketoenamine COFs have shown that the introduction of specific functional groups significantly influences the adsorption capacity for pollutants like methylene (B1212753) blue. skill-lync.comakademiabaru.com

Computational Fluid Dynamics in Material Design

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to model and solve problems that involve fluid flows. unibo.it In the context of material science, CFD is a powerful tool for designing, optimizing, and understanding processes where fluid flow is critical, such as in the synthesis of materials or in their application in devices like membranes and reactors. akademiabaru.comosti.gov

While literature explicitly detailing the use of CFD for the ab initio molecular design of this compound-based materials is limited, CFD simulations are highly relevant for the design and performance optimization of the macroscopic materials and systems in which this compound is a key component. This is particularly true for porous materials and membranes used in separation and purification processes. osti.govntnu.no

A pertinent example is the application of CFD in conjunction with DFT to model transport phenomena in materials structurally related to those derived from this compound. For instance, in a study on nanofibrous Covalent Organic Framework (COF)-based separators for batteries, CFD simulations were used to demonstrate how the material's hierarchical porous structure facilitates high-speed and selective ion transport. bohrium.com Given that this compound is a precursor for various functional COFs, this application of CFD to understand and validate the performance of a designed porous architecture is directly analogous. The simulation can model variables like fluid velocity and concentration gradients within the porous channels, providing insights that are crucial for optimizing the material's structure for a specific application. bohrium.com

Furthermore, CFD is extensively used in the design and analysis of membrane modules for applications like water purification and gas separation. osti.gov Polymers of Intrinsic Microporosity (PIMs), which can be synthesized using this compound, are used to create such membranes. ntnu.no CFD modeling can simulate the flow of contaminated water or gas mixtures across the membrane surface, helping to predict and mitigate issues like concentration polarization and membrane fouling, thereby optimizing the module's design for improved efficiency and longevity. researchgate.net By simulating the fluid dynamics at the interface between the bulk fluid and the membrane surface, researchers can optimize the geometry of the flow channels and the operating conditions to maximize the performance of the separation process.

The table below outlines the typical parameters and outputs of a CFD simulation in the context of material application design, such as for a membrane module or a porous adsorbent structure.

CFD Simulation ComponentDescription and Relevance to Material Design
Input Parameters Fluid properties (viscosity, density), flow velocities, temperature, pressure, and material properties (porosity, permeability).
Governing Equations Navier-Stokes equations for fluid motion, coupled with mass transport equations (e.g., Nernst-Planck) for species concentration.
Meshing/Discretization The computational domain (e.g., a membrane module or porous structure) is divided into a finite number of small elements (a mesh) where the equations are solved. osti.govskill-lync.com
Output/Results Visualization of flow patterns, velocity profiles, pressure drops, concentration gradients, and shear stress distribution. osti.gov These results help in optimizing the physical design of the system using the material.

In essence, while other computational chemistry methods like DFT focus on the molecular-level interactions that drive material properties, CFD provides the bridge to understanding how these properties translate into performance in real-world systems and devices, enabling a multi-scale approach to material design.

Advanced Analytical and Spectroscopic Characterization Techniques in Tetrafluoroterephthalonitrile Research

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure and electronic behavior of tetrafluoroterephthalonitrile. These methods provide insights into the atomic connectivity, functional groups, and the nature of electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds like this compound. While ¹H NMR is not directly applicable to the parent compound due to the absence of protons, it is invaluable for characterizing its derivatives.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated molecules. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a wide spectral dispersion that allows for the resolution of subtle structural differences. For aromatic fluorine compounds, the chemical shifts typically appear in the range of +80 to +170 ppm relative to a CFCl₃ standard. Factors such as the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence these chemical shifts. alfa-chemistry.comazom.com

¹³C NMR Spectroscopy of this compound reveals characteristic signals for the aromatic and nitrile carbons. A significant feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. These coupling patterns provide valuable information for assigning the carbon signals and confirming the substitution pattern on the aromatic ring. For instance, the carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants. thieme-connect.demdpi.com

Interactive Data Table: Typical NMR Data for Fluorinated Aromatic Nitriles

NucleusChemical Shift (ppm) RangeTypical Coupling Constants (Hz)Notes
¹⁹F-100 to -170 (relative to CFCl₃)Highly sensitive to substituents on the aromatic ring.
¹³C (C-F)140 - 160¹JCF ≈ 240-260The carbon directly attached to fluorine is significantly deshielded and shows a large one-bond coupling constant.
¹³C (C-CN)105 - 115³JCF ≈ 3-10The carbon of the nitrile group shows a smaller three-bond coupling to the fluorine atoms.
¹³C (C-C)110 - 130²JCF ≈ 15-25The aromatic carbons adjacent to the C-F bond exhibit two-bond coupling.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. utoronto.ca For this compound, the aromatic ring and the nitrile groups constitute the chromophore.

The solvent environment can also affect the λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption spectrum. vscht.cz Studies on related phthalonitrile (B49051) derivatives show that the absorption spectra are characterized by intense bands in the UV region. iosrjournals.orgresearchgate.net

Interactive Data Table: Solvent Effects on UV-Vis Absorption Maxima (λmax) of Aromatic Nitriles

SolventPolarity (Dielectric Constant)Typical λmax (nm)Spectral Shift
Hexane1.9~280Reference (Nonpolar)
Dichloromethane9.1~285Bathochromic (Red Shift)
Acetonitrile (B52724)37.5~290Bathochromic (Red Shift)
Ethanol24.6~288Bathochromic (Red Shift)
Water80.1~295Bathochromic (Red Shift)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. spectroscopyonline.comcovalentmetrology.comeag.comcontractlaboratory.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for the C-F stretching vibrations and the C≡N (nitrile) stretching vibration. The C-F stretching bands in aromatic compounds typically appear in the region of 1100-1400 cm⁻¹. The C≡N stretching vibration gives rise to a sharp, intense peak in the range of 2220-2260 cm⁻¹.

Raman Spectroscopy is a light scattering technique that also probes the vibrational modes of a molecule. A key difference from FTIR is that Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring in this compound are expected to be strong in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.com Spectral data for the related 3,4,5,6-tetrafluorophthalonitrile is available in spectral databases. spectrabase.com

While this compound itself is not strongly fluorescent, its derivatives, particularly those involving substitution of the fluorine atoms with amino groups, can exhibit significant fluorescence. nih.gov Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules.

Steady-State Fluorescence measures the fluorescence emission spectrum of a sample under continuous illumination. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is an important parameter that can be determined from steady-state measurements. Large Stokes shifts are often observed in molecules that undergo significant structural rearrangement in the excited state. nih.gov

Time-Resolved Fluorescence measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides information about the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime can be sensitive to the local environment of the fluorophore, making it a useful tool for studying molecular interactions and the microenvironment in polymeric systems. nih.govresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. libretexts.org

In the context of this compound and its derivatives, ESI-MS can be used to confirm the molecular weight of synthesized compounds. The high-resolution mass spectrometry capabilities of modern instruments allow for the determination of the exact mass, which can be used to confirm the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and obtain structural information based on the fragmentation pattern. Studies on other nitriles have shown that reduction of the nitrile group to an amine can occur under certain ESI-MS conditions. researchgate.netnih.gov

Microscopic and Diffraction Techniques for Material Morphology and Structure

Microscopic and diffraction techniques are essential for characterizing the solid-state properties of materials derived from this compound, such as polymers and crystalline solids. These techniques provide information on the morphology, crystal structure, and spatial arrangement of molecules.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials at the micro- and nanoscale. libretexts.org It provides high-resolution images of the sample's topography and can be used to assess features such as particle size, shape, and surface texture of polymers or crystalline powders derived from this compound. azooptics.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal structure of materials. azooptics.com For polymeric materials, TEM can reveal information about the phase separation, domain size, and morphology of different polymer phases. thermofisher.comresearchgate.net

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of solid materials. libretexts.org When X-rays are passed through a crystalline sample, they are diffracted in a pattern that is characteristic of the crystal lattice. Analysis of the diffraction pattern can provide information about the unit cell dimensions, space group, and atomic positions within the crystal. For polymers synthesized from this compound, XRD can be used to determine the degree of crystallinity and identify the crystalline phases present. sigmaaldrich.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for investigating the morphology and nanostructure of materials derived from this compound. These techniques provide direct visual evidence of the physical form, porosity, and particle or feature size of the synthesized polymers.

Research Findings:

TEM provides higher resolution imaging, allowing for the visualization of the internal structure and nanoscale features. For COFs, TEM can reveal the ordered porous structure and periodic channel-like features within the framework. nih.govresearchgate.net High-resolution TEM (HRTEM) has been used to showcase crystallites with periodic channels, confirming the successful construction of the porous network. nih.gov When combined with elemental mapping, TEM can also confirm the uniform distribution of constituent elements throughout the material's structure. researchgate.net Both techniques are vital for confirming that the desired porous architecture, a key feature of polymers derived from this compound, has been successfully achieved. rsc.orgthermofisher.com

Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the elements within the top 5-10 nanometers of a material's surface. It is particularly valuable for analyzing fluorinated polymers and COFs made from this compound, as it can confirm the presence of fluorine and nitrogen and provide insight into the chemical structure. rsc.orgresearchgate.net

Research Findings:

In the characterization of materials derived from this compound, XPS is used to confirm the successful incorporation of the monomer and the formation of desired chemical linkages, such as imine or triazine rings. High-resolution scans of the C 1s, N 1s, and F 1s regions are particularly informative. The C 1s spectrum of a fluoropolymer is complex, with distinct peaks corresponding to C-C, C-N, C-F, CF₂, and CF₃ bonds, each appearing at a characteristic binding energy. The chemical shift between CF₂ and CF₃ groups in the C 1s region is notably large (~3 eV), whereas the shift in the F 1s region for these same groups is negligible. thermofisher.com The N 1s spectrum can distinguish between different nitrogen environments, such as unreacted nitrile groups, imine linkages in a COF, or triazine rings in a CTF. rsc.org XPS analysis is crucial for verifying surface modification and for studying degradation mechanisms, as changes in elemental ratios (e.g., F/C or O/C) can indicate surface oxidation or defluorination. researchgate.net

Typical Binding Energies from XPS Analysis of a Fluorinated Covalent Organic Framework.
Element (Core Level)Binding Energy (eV)Associated Functional Group/State
C 1s~284.8Adventitious Carbon / C-C, C-H
C 1s~286.5C-N
C 1s~291.0C-F
N 1s~399.5Imine (-C=N-) or Triazine Ring
F 1s~688.0C-F

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. thermofisher.comnanoscience.com It is typically coupled with a scanning electron microscope (SEM-EDS). The technique identifies the elemental composition by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. bruker.comtaylorandfrancis.comoxinst.com

Research Findings:

For materials synthesized using this compound (C₈F₄N₂), EDS is a straightforward method to confirm the presence of the key constituent elements: carbon (C), fluorine (F), and nitrogen (N). The resulting EDS spectrum displays peaks corresponding to the specific energies of the characteristic X-rays for each element. The intensity of these peaks is proportional to the concentration of the element in the sampled volume, allowing for quantitative or semi-quantitative analysis. This analysis is vital for confirming the successful synthesis and purity of the target material. For example, in a composite material, EDS can be used to create elemental maps, showing the spatial distribution of C, F, and N, and confirming the homogeneity of the polymer. thermofisher.com

Representative Elemental Analysis Data from EDS for a Polymer Derived from this compound.
ElementWeight %Atomic %
C (Carbon)48.040.0
N (Nitrogen)14.010.0
F (Fluorine)38.020.0
Total100.070.0

Note: The values are illustrative for a hypothetical polymer and can vary based on the exact stoichiometry and presence of other reactants.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thermalsupport.comyoutube.com It is a critical technique for evaluating the thermal stability of polymers derived from this compound, which are often designed for high-temperature applications. youtube.com

Research Findings:

The rigid, aromatic structure of this compound imparts exceptional thermal stability to the polymers it forms. TGA is used to determine the decomposition temperature, the amount of residual mass (char yield) at high temperatures, and to study the kinetics of thermal degradation. researchgate.net For example, 3D COFs have been shown to be thermally stable up to 400-500 °C. researcher.life Studies on phthalonitrile-based foams have detailed a multi-stage degradation process, with an initial slight weight loss below 300 °C, followed by major pyrolysis and subsequent carbonization at temperatures above 650 °C. rsc.org The high char yield, often exceeding 50% at 800 °C in an inert atmosphere like nitrogen, is a hallmark of these materials and is indicative of the formation of a stable, carbonaceous residue. This high thermal stability is a key advantage for applications in aerospace and microelectronics. researchgate.net

Thermal Stability Data for Phthalonitrile (PN)-Based Materials from TGA.
MaterialAtmosphereTemperature for 5% Weight Loss (T₅%)Char Yield at 800°CReference
Epoxy/Amine ResinN₂363°C16.0% researchgate.net
Epoxy/PN BlendN₂390°C59.6% researchgate.net
PN FoamInert~410°C (Major Decomposition)~65% rsc.org
Fluorinated COFInert>350°CNot specified rsc.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. tudelft.nl It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl For this compound, a crystalline solid, DSC is primarily used to determine its melting point and thermal stability. The melting point is a key indicator of purity; a sharp, well-defined melting peak suggests a high-purity sample, while a broad peak often indicates the presence of impurities.

The analysis reveals a sharp endothermic transition corresponding to the melting of the compound. Research and supplier data consistently place the melting point of this compound in the range of 197°C to 199°C. fishersci.comguidechem.com This high melting point is indicative of a stable crystal lattice structure. Beyond the melting point, DSC can also be used to study the decomposition of the compound at higher temperatures, providing critical data for its processing and application in high-performance polymers that require thermal stability.

Thermal PropertyReported Value (°C)Reference
Melting Point197 - 199 fishersci.comguidechem.com
Melting Point198 echemi.com

Porosity and Surface Area Characterization

This compound itself is a dense, non-porous molecular solid. However, its significance in materials science lies in its role as a key monomer for the synthesis of advanced porous materials, such as Polymers of Intrinsic Microporosity (PIMs) and Covalent Organic Frameworks (COFs). fishersci.com The rigid, fluorinated structure and reactive nitrile groups of this compound make it an excellent building block for creating polymers with high free volume and significant surface areas.

The porosity of materials derived from this compound is characterized using nitrogen adsorption-desorption analysis at 77 K (the boiling point of liquid nitrogen). The resulting isotherm plots the volume of nitrogen gas adsorbed by the material against the relative pressure. The shape of this isotherm provides qualitative information about the pore structure.

The Brunauer-Emmett-Teller (BET) theory is the standard method applied to the nitrogen adsorption data to calculate the specific surface area of the porous material. nih.gov This value is a critical parameter for applications such as gas storage, separation, and catalysis. While this compound has no measurable surface area, polymers and frameworks synthesized using it or similar dicyano-based monomers can exhibit exceptionally high BET surface areas. For instance, COFs, a class of crystalline porous polymers, can be designed to have tailored pore sizes and very large surface areas, sometimes reaching over 5,000 m²/g. semanticscholar.org The nitrile groups are often utilized in cyclotrimerization reactions to form stable, porous triazine-based frameworks.

Material Type (Illustrative)Monomer/Precursor TypeTypical BET Surface Area (m²/g)
Covalent Organic Framework (COF)Aromatic Nitriles500 - 2000+
Polymer of Intrinsic Microporosity (PIM)This compound Derivatives700 - 1200
Hyper-crosslinked Porous Organic Polymer (POP)Dicyanobenzene Derivatives800 - 1500
Note: This table provides illustrative data for porous polymers made from nitrile-containing monomers to demonstrate the concept, as this compound itself is non-porous.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for verifying the purity of this compound and for quantifying it in reaction mixtures or final products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for this purpose.

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol (B129727).

Due to the presence of the aromatic ring, this compound can be readily detected using a UV detector. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard.

Given the highly fluorinated nature of the analyte, specialized fluorinated stationary phases can also offer alternative selectivity compared to standard C18 columns, potentially improving separation from structurally similar impurities. chromatographyonline.comresearchgate.netsilicycle.com

ParameterTypical Condition
ModeReversed-Phase (RP-HPLC)
Stationary PhaseC18 (Octadecylsilyl silica (B1680970) gel) or Fluorinated Phase
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Flow Rate0.5 - 1.5 mL/min
DetectionUV Absorbance (e.g., at 254 nm or 272 nm)
TemperatureAmbient or controlled (e.g., 25-40 °C)
Note: This table outlines a typical, representative HPLC method for the analysis of aromatic nitriles like this compound.

Broader Research Applications and Interdisciplinary Studies

Pharmaceutical Research Applications

In the pharmaceutical sector, the incorporation of fluorine into drug molecules is a well-established strategy to enhance efficacy, metabolic stability, and bioavailability. chimia.ch Tetrafluoroterephthalonitrile serves as a key building block and reagent in this arena, contributing to the synthesis of novel pharmaceutical agents and advanced drug delivery systems. chemimpex.com360iresearch.com

This compound is a crucial intermediate in the synthesis of complex fluorinated molecules for pharmaceutical applications. chemimpex.comguidechem.com Its reactivity allows for the introduction of a fluorinated phenyl core into larger organic structures, a common motif in modern drug design. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its acidity and lipophilicity, which in turn can improve its ability to bind to target enzymes or receptors and resist metabolic degradation. chimia.chccspublishing.org.cn

The nitrile groups on the TFTN molecule are also versatile functional groups that can be transformed into a variety of other functionalities, further expanding its utility in constructing pharmaceutical intermediates. For instance, it can react with Grignard reagents to form 4-alkyltetrafluorobenzonitriles, which are precursors to other specialized compounds. sigmaaldrich.comchemicalbook.com This adaptability makes TFTN a valuable tool for medicinal chemists exploring new chemical entities for drug discovery programs. chemimpex.com

Table 1: Role of this compound in Pharmaceutical Intermediate Synthesis

Feature Description Reference
Function Serves as a key intermediate and building block. chemimpex.comguidechem.com
Key Structural Contribution Introduces a tetrafluorinated phenyl ring into molecules. chemimpex.com
Impact of Fluorination Enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. chimia.chccspublishing.org.cn

| Chemical Versatility | Nitrile groups can be converted to other functional groups for further synthesis. | sigmaaldrich.comchemicalbook.com |

Beyond its role in synthesizing active pharmaceutical ingredients, this compound has been instrumental in developing advanced drug delivery systems. researchgate.net A notable application is its use as a cross-linking agent in the formation of cyclodextrin-based polymers. researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides capable of encapsulating drug molecules within their hydrophobic cavities, a process known as host-guest complexation. researchgate.net

By cross-linking cyclodextrins with TFTN, researchers can create stable, porous nanostructures, sometimes referred to as nanosponges. researchgate.net These structures can improve the solubility and stability of poorly water-soluble drugs, protect them from degradation, and facilitate their controlled release. uni-muenchen.de The resulting cross-linked polymers have shown promise in enhancing the delivery of various therapeutic agents. researchgate.netuni-muenchen.de The use of TFTN as a linker can result in materials with superior stability compared to other cross-linking agents. researchgate.net

Table 2: Application of this compound in Drug Delivery

Technology Mechanism Advantages Reference
Cyclodextrin (B1172386) Polymers Acts as a cross-linker to form stable nanostructures (nanosponges). Encapsulates drug molecules, forming host-guest complexes. researchgate.netresearchgate.net

| Drug Encapsulation | Improves drug solubility and stability; enables controlled release. | Protects therapeutic agents from degradation. | uni-muenchen.de |

Agrochemical Research Applications

Similar to its role in pharmaceuticals, the introduction of fluorine is a critical strategy in modern agrochemical design to create more potent and environmentally safer products. chimia.chagropages.com this compound serves as a valuable intermediate in the synthesis of these next-generation crop protection agents.

This compound is a key intermediate for a range of fluorinated agrochemicals. chemimpex.com It is part of the p-Fluorotoluene series of intermediates used in the production of fluorinated pyrethroid insecticides, such as tefluthrin, transfluthrin, and dimefluthrin. agropages.com The synthesis of these complex molecules relies on the foundational structure provided by TFTN and other related fluorinated building blocks. The high technical barrier and risks associated with producing fluorinated intermediates underscore their specialized nature in the agrochemical industry. agropages.com

The use of fluorinated intermediates like this compound is central to the development of novel agrochemicals with superior performance. Fluorine-containing pesticides are known for their high efficiency, high activity, and often lower toxicity profiles, aligning with the demand for more sustainable agricultural practices. agropages.com The incorporation of fluorine can dramatically modify a molecule's biological activity by affecting its transport to the target site and preventing metabolic deactivation by the pest or fungus. ccspublishing.org.cn This leads to enhanced fungicidal and pesticidal effects, allowing for lower application rates and reducing the environmental impact. chimia.chagropages.com

Table 3: Impact of Fluorination on Agrochemicals

Property Enhanced Mechanism Outcome Reference
Biological Activity Altered electronic properties and metabolic stability. Increased potency against target pests and fungi. ccspublishing.org.cnagropages.com
Efficiency Higher efficacy at lower concentrations. Reduced application rates and environmental load. agropages.com

| Stability | Stronger carbon-fluorine bond resists degradation. | Longer-lasting protection in the field. | chimia.ch |

The principles of host-guest chemistry are also being applied to the agrochemical field to develop systems for pesticide detection and controlled release. core.ac.uk this compound is utilized as a cross-linker to create cyclodextrin-based polymers that can act as hosts for pesticide molecules. researchgate.net These polymeric materials can encapsulate pesticides, which can then be released in a controlled manner over time. diypestcontrol.comdntb.gov.ua This technology offers several advantages, including protecting the active ingredient from environmental degradation (e.g., from sunlight and rain), reducing the initial burst of toxicity, and extending the duration of efficacy. diypestcontrol.com

Furthermore, these host-guest systems can be designed for selective recognition and adsorption of specific pesticides. researchgate.netnih.gov For instance, cyclodextrin polymers cross-linked with TFTN have been shown to have an enhanced adsorption capacity for certain pollutants, providing a basis for developing novel methods for the analysis of trace pesticides in complex matrices like soil and water. researchgate.net

: Environmental Remediation and Monitoring Research

The application of this compound in environmental science has led to significant advancements, particularly in the development of novel materials for water purification and contaminant monitoring. Its use as a cross-linking agent allows for the creation of robust, porous polymers with tailored affinities for various pollutants. These materials are at the forefront of research into more effective and efficient environmental remediation and monitoring strategies.

Advanced Water Treatment Technologies

This compound is a key component in the synthesis of advanced adsorbent materials designed for the removal of a wide range of water contaminants. Research has focused on creating polymers that are not only effective but also reusable and resistant to environmental conditions.

One significant area of development involves the use of this compound to cross-link β-cyclodextrin, creating a polymer known as TFN-CDP. wiley.comresearchgate.net This material has demonstrated a high affinity for many cationic and neutral organic micropollutants (MPs). wiley.comnih.gov The initial formulation of TFN-CDP, however, showed poor affinity for most anionic micropollutants, including persistent per- and polyfluorinated alkyl substances (PFASs), due to anionic phenolate (B1203915) groups introduced during polymerization. wiley.comresearchgate.netchemrxiv.org To overcome this limitation, researchers successfully modified the polymer by reducing its nitrile groups to primary amines. This chemical alteration reverses the material's selectivity, imparting a strong affinity for anionic MPs. wiley.comresearchgate.net The reduced TFN-CDP shows significantly higher adsorption for anionic PFASs compared to its precursor and outperforms commercial granular activated carbon in kinetic studies under environmentally relevant conditions. wiley.comresearchgate.net

Further research has expanded the application of this compound-based polymers. By cross-linking different functionalized phenylcarbamoylated-β-cyclodextrin derivatives with this compound (TFTPN), scientists have prepared porous, multifunctional cyclodextrin polymers. nih.gov These materials exhibit a high adsorption capacity for various aromatic organic pollutants, including tetracycline (B611298), ibuprofen, and bisphenol A. nih.gov One such polymer, X-CDP, demonstrated exceptionally rapid adsorption, reaching approximately 95% of its equilibrium in just 30 seconds. nih.gov

In another application, this compound has been used as a cross-linking agent with chitosan (B1678972) to prepare an innovative adsorbent (CS-TFT). bohrium.com This material was developed and tested for the removal of the heavy metal Cr(VI) and the radionuclide U(VI) from water. bohrium.com The process, identified as chemisorption, involves the immobilization of these ions on the adsorbent's surface through interactions with hydroxy, amino, and amide groups. bohrium.com This demonstrates the potential for CS-TFT as an efficient adsorbent for large-scale wastewater treatment. bohrium.com

Table 1: Performance of this compound-Based Adsorbents for Water Pollutant Removal

Adsorbent Material Target Pollutants Key Research Findings Reference(s)
Reduced TFN-CDP Anionic Micropollutants (especially PFASs) Exhibits log KD values of 2-4 for anionic MPs. Achieved 80-98% removal of 10 anionic PFASs after 30 minutes. wiley.comresearchgate.net
X-CDP Aromatic Organic Pollutants Maximum adsorption capacity for tetracycline reached 110.56 mg·g⁻¹. Reached ~95% of equilibrium in 30 seconds. nih.gov
CS-TFT Heavy Metals and Radionuclides (Cr(VI), U(VI)) Adsorption mechanism is chemisorption via surface functional groups. Shows potential for large-scale application. bohrium.com
TFN-CDP (unmodified) Cationic and Neutral Micropollutants Exhibits log KD values of 2-3 for cationic MPs. wiley.comresearchgate.net

Passive Sampling Techniques (e.g., Diffusive Gradients in Thin-Films (DGT) for Endocrine Disrupting Chemicals (EDCs))

Beyond active water treatment, this compound is instrumental in developing advanced tools for environmental monitoring. Passive sampling techniques, which can measure contaminant concentrations over time, provide a more representative picture of water quality than traditional grab samples. nih.gov The technique of Diffusive Gradients in Thin-films (DGT) is a powerful in situ passive sampling method that measures the time-weighted average concentrations of labile chemicals in water. researchgate.nettandfonline.com

Researchers have developed a novel binding agent for DGT samplers by cross-linking β-cyclodextrin with this compound (TFN-CD). researchgate.netnih.gov This polymer serves as an efficient and inexpensive adsorbent for sampling endocrine-disrupting chemicals (EDCs) in water. researchgate.netnih.gov The TFN-CD material is hydrophilic, allowing it to be dispersed uniformly in the binding gel of the DGT device. nih.gov

Studies evaluating this TFN-CD-based DGT sampler for six common EDCs demonstrated excellent performance. nih.gov Key findings from the research include:

High Recovery Rates: Quantitative recoveries of EDCs from the TFN-CD binding gel were between 99.3% and 106%, achieved through a simple ultrasonic extraction with methanol (B129727). researchgate.netnih.gov

Favorable Adsorption Kinetics: The TFN-CD binding gel showed comparable or even faster adsorption kinetics than the commonly used hydrophilic-lipophilic-balanced (HLB) resin. nih.gov

Robust Performance: The performance of the TFN-CD-DGT sampler was negligibly affected by variations in environmental factors such as ionic strength (0-0.5 M), pH (3.73-9.13), and the presence of dissolved organic matter (0-20 mg L-1). nih.gov

Deployment Capability: The effective adsorption capacity was sufficient for a 7-day deployment in solutions with EDC concentrations up to 25.7-30.0 μg L-1. nih.gov

Field Application: The TFN-CD-DGT was successfully used to monitor sudden concentration increases during simulated discharge events in pond water, demonstrating its practical utility. nih.gov

The low cost of the TFN-CD polymer is a significant advantage that could facilitate the widespread, large-scale application of DGT for monitoring EDCs and other emerging contaminants. nih.gov

Table 2: Performance Characteristics of TFN-CD Based DGT Sampler for EDCs

Parameter Finding Details Reference(s)
Analyte Recovery 99.3% - 106% Ultrasonic extraction using 5 mL methanol for 10 min. researchgate.netnih.gov
Adsorption Kinetics Fast Comparable or faster than standard HLB binding gel. nih.gov
pH Influence Negligible Tested in a range of 3.73 - 9.13. nih.gov
Ionic Strength Influence Negligible Tested in a range of 0 - 0.5 M. nih.gov
Dissolved Organic Matter Negligible Tested in a range of 0 - 20 mg L⁻¹. nih.gov
Long-term Storage Stable Negligible influence on performance after 204 days. nih.gov

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
TFN-CDPThis compound-crosslinked β-cyclodextrin polymer
X-CDPMix β-cyclodextrin polymer
CS-TFTThis compound cross-linked chitosan
TFN-CDThis compound-crosslinked β-cyclodextrin polymer
TFTPNThis compound
Cr(VI)Hexavalent Chromium
U(VI)Hexavalent Uranium
PFASsPer- and polyfluorinated alkyl substances
EDCsEndocrine Disrupting Chemicals
HLBHydrophilic-lipophilic-balanced resin
GACGranular activated carbon
Ibuprofen(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
Tetracycline(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
Bisphenol A4,4'-(propane-2,2-diyl)diphenol

Q & A

Basic: What are the established methods for synthesizing and purifying TFTPN?

TFTPN is typically synthesized via nucleophilic aromatic substitution or nitrile alcoholysis. For high-purity yields, recrystallization in tetrahydrofuran (THF) is recommended, as demonstrated in the purification of spirobisindane monomers for microporous polymer membranes . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and catalytic systems (e.g., K₂CO₃) must be optimized to minimize side products .

Basic: Which characterization techniques are critical for confirming TFTPN’s structure and purity?

  • X-ray crystallography : Used to resolve bond lengths and angles, particularly in low-temperature studies (e.g., 98 K refinements for assessing steric strain in crystal lattices) .
  • FT-IR and solid-state ¹³C NMR : Identify functional groups (e.g., C≡N stretching at ~2230 cm⁻¹) and confirm cross-linking in polymers .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for applications in high-temperature environments .

Advanced: How can researchers resolve contradictions in crystallographic data for TFTPN-containing compounds?

Discrepancies in diffraction data (e.g., bond-length inconsistencies) may arise from radiation damage or improper scan parameters. A study using a Nonius KappaCCD diffractometer demonstrated that reducing scan width (0.25° vs. 1.0°) and increasing scan time (140 s/° vs. 70 s/°) improves data reliability . Redundant data collection and software tools like EvalCCD enhance internal consistency (Rint < 0.05) .

Advanced: What role does TFTPN play in cross-linking porous polymers, and how can reaction efficiency be optimized?

TFTPN acts as a cross-linker in β-cyclodextrin copolymers via nucleophilic substitution of fluorine atoms by hydroxyl groups. Reaction efficiency depends on stoichiometric ratios and solvent polarity. For example, in β-cyclodextrin/pillar[5]arene copolymers, excess TFTPN (1:2 molar ratio) and polar aprotic solvents (e.g., DMF) maximize porosity and pollutant adsorption capacity .

Advanced: How does TFTPN enhance lithium-ion transport in microporous polymer membranes?

TFTPN-derived polymers of intrinsic microporosity (PIMs) incorporate lithium-coordinating cyano groups within their free-volume elements. These "ion-solvation cages" improve ionic conductivity (up to 10⁻³ S/cm) by facilitating Li⁺ transport, as shown in membranes synthesized via Mannich reactions with spirobisindane monomers .

Advanced: What explains the fluorescence properties of TFTPN-based coordination polymers?

TFTPN contributes to ligand-centered luminescence in soluble Zn-PCP frameworks. Its green emission (470–540 nm) shifts upon metal coordination due to energy transfer between Zn²⁺ and linkers. Aggregation-induced quenching can be mitigated by optimizing concentration (e.g., 0.05 mg/mL in DMF) .

Advanced: What mechanisms drive the adsorption of Cr(VI) and U(VI) by TFTPN-crosslinked chitosan?

The CN groups in TFTPN hydrolyze to amides (–OCNH₂), creating active sites for metal binding. Adsorption follows a pseudo-second-order model, with pH-dependent electrostatic interactions (optimal at pH 3–4 for Cr(VI)) and chelation via amine/amide groups .

Advanced: How does TFTPN improve peptide stability and fluorescence in cyclized peptides?

TFTPN cyclizes peptides via thiol-cyano click chemistry, forming rigid macrocycles that resist proteolytic degradation. For M2 macrophage-binding peptides, cyclization increased serum half-life by >24 hours and introduced intrinsic fluorescence (λem = 475 nm) for real-time tracking .

Advanced: What challenges arise when using TFTPN in photodynamic therapy nanoparticles?

In DBN/TFN@PEG nanoparticles, TFTPN’s hydrophobicity requires amphiphilic PEG coatings to stabilize colloidal suspensions. Co-precipitation in THF followed by solvent evaporation ensures uniform size distribution (50–100 nm), critical for cellular uptake and singlet oxygen generation .

Advanced: How can synthesis of TFTPN-based covalent organic frameworks (COFs) be scaled without compromising crystallinity?

COF-316 (JUC-505) synthesis via TFTPN and triphenylene-hexaol requires strict stoichiometric control (1:1 molar ratio) and reflux in 1,4-dioxane. Post-synthetic modification (PSM) of cyano groups must avoid framework collapse by using mild conditions (e.g., room-temperature hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.